Product packaging for Progabide(Cat. No.:CAS No. 62666-20-0)

Progabide

Cat. No.: B1679169
CAS No.: 62666-20-0
M. Wt: 334.8 g/mol
InChI Key: IBALRBWGSVJPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Progabide is a lipophilic analog and prodrug of γ-aminobutyric acid (GABA) designed to effectively cross the blood-brain barrier, a property that GABA itself lacks due to its high polarity . Once in the central nervous system, it functions as a prodrug, being hydrolyzed to release GABA and other active metabolites like this compound acid (SL-75.102), thereby enhancing inhibitory neurotransmission . Its primary research value lies in its role as a specific agonist for both GABA A and GABA B receptor subtypes . Activation of GABA A receptors augments chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, while action on GABA B receptors retards calcium ion influx, reducing the evoked release of excitatory transmitters . This mechanism underpins its investigation as an anticonvulsant for conditions such as generalized tonic-clonic, myoclonic, and partial seizures . Beyond epilepsy, its potential therapeutic applications have been explored in preclinical and clinical research for Parkinson's disease, schizophrenia, depression, anxiety, and spasticity, though with limited efficacy . Pharmacokinetic data indicates it is well-absorbed (60% bioavailability), highly protein-bound (95%), and has a half-life of approximately 4-12 hours . Researchers should note that the compound has been associated with liver toxicity in clinical settings . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Profile: • CAS Number: 62666-20-0 • Chemical Formula: C 17 H 16 ClFN 2 O 2 • Molar Mass: 334.77-334.78 g/mol • Melting Point: 133-135 °C • Form: Light yellow to yellow solid powder

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClFN2O2 B1679169 Progabide CAS No. 62666-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBALRBWGSVJPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878140
Record name Progabide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62666-20-0, 104880-78-6
Record name Progabide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62666-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Progabide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Progabide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Progabide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROGABIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROGABIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

133-135 °C
Record name Progabide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-Depth Technical Guide to Progabide as a GABA-A and GABA-B Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progabide, a prodrug of γ-aminobutyric acid (GABA), exerts its pharmacological effects through its active metabolites, which act as agonists at both GABA-A and GABA-B receptors. This dual agonism allows this compound to modulate the principal inhibitory neurotransmitter systems in the central nervous system, leading to a broad spectrum of anticonvulsant and neuroprotective activities. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, metabolic pathways, and the experimental methodologies used to characterize its receptor interactions. Quantitative binding and functional data are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

This compound is a synthetic derivative of GABA designed to cross the blood-brain barrier, a feat GABA itself cannot readily achieve.[1] Once in the central nervous system (CNS), this compound is metabolized into several active compounds, including its primary acidic metabolite SL-75.102 (also known as this compound acid), gabamide, and GABA itself.[2][3] These metabolites collectively act as agonists at both ionotropic GABA-A receptors and metabotropic GABA-B receptors, thereby enhancing GABAergic neurotransmission.[1][4] This dual mechanism of action contributes to its efficacy in treating certain forms of epilepsy and has led to investigations into its potential for other neurological and psychiatric disorders. This guide will delve into the technical details of this compound's interaction with GABA-A and GABA-B receptors, providing researchers and drug development professionals with a thorough understanding of its core pharmacology.

Chemical Structure and Metabolism

This compound's chemical structure facilitates its passage into the CNS. Following administration, it undergoes extensive metabolism to yield its pharmacologically active forms.

Chemical Name: 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide

Metabolic Pathway: this compound is a prodrug that is converted in the body to its active metabolites. The primary active metabolite is the more potent GABA receptor agonist, this compound acid (SL-75.102). Both this compound and this compound acid are further metabolized to gabamide and GABA. While this compound can cross the blood-brain barrier, gabamide and GABA cannot; however, they are formed within the brain from this compound.

G This compound This compound SL75102 This compound Acid (SL-75.102) This compound->SL75102 Metabolism Gabamide Gabamide This compound->Gabamide Metabolism GABA GABA SL75102->GABA Metabolism

Fig. 1: Metabolic pathway of this compound.

Mechanism of Action at GABA-A and GABA-B Receptors

This compound and its active metabolites are non-selective agonists at both GABA-A and GABA-B receptors.

GABA-A Receptor Agonism

Activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. The action of this compound and its metabolites at the GABA-A receptor contributes to the stabilization of neuronal activity and the prevention of excessive neuronal firing characteristic of seizures.

G Progabide_Metabolites This compound Metabolites (SL-75.102, Gabamide, GABA) GABAA_Receptor GABA-A Receptor Progabide_Metabolites->GABAA_Receptor binds to Chloride_Channel Chloride (Cl⁻) Channel Opening GABAA_Receptor->Chloride_Channel activates Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Fig. 2: GABA-A receptor signaling pathway activated by this compound.
GABA-B Receptor Agonism

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory effects. Activation of presynaptic GABA-B receptors inhibits the release of neurotransmitters by reducing calcium (Ca²⁺) influx into the presynaptic terminal. Postsynaptically, GABA-B receptor activation leads to the opening of potassium (K⁺) channels, resulting in potassium efflux and membrane hyperpolarization. This compound's agonism at GABA-B receptors provides a complementary mechanism for reducing neuronal excitability.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Progabide_Metabolites_Pre This compound Metabolites GABAB_Receptor_Pre Presynaptic GABA-B Receptor Progabide_Metabolites_Pre->GABAB_Receptor_Pre binds to Calcium_Channel Ca²⁺ Channel Inhibition GABAB_Receptor_Pre->Calcium_Channel activates G-protein to inhibit NT_Release Reduced Neurotransmitter Release Calcium_Channel->NT_Release Progabide_Metabolites_Post This compound Metabolites GABAB_Receptor_Post Postsynaptic GABA-B Receptor Progabide_Metabolites_Post->GABAB_Receptor_Post binds to Potassium_Channel K⁺ Channel Activation GABAB_Receptor_Post->Potassium_Channel activates G-protein to open Potassium_Efflux K⁺ Efflux Potassium_Channel->Potassium_Efflux Hyperpolarization Membrane Hyperpolarization Potassium_Efflux->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Fig. 3: GABA-B receptor signaling pathways activated by this compound.

Quantitative Data

Table 1: Summary of Receptor Binding and Functional Activity

CompoundReceptorAssay TypeParameterValueReference
This compoundGABA-A/GABA-BRadioligand Displacement-Displaces [³H]GABA, [³H]muscimol, [³H]isoguvacine
SL-75.102GABA-A/GABA-BRadioligand Displacement-Displaces [³H]GABA, [³H]muscimol, [³H]isoguvacine
SL-75.102GABA-A[³H]flunitrazepam binding-Increases binding

Note: The lack of specific quantitative values in publicly accessible literature highlights a gap in the complete pharmacological profile of this compound and presents an opportunity for further research.

Experimental Protocols

The characterization of this compound's activity at GABA receptors involves standard pharmacological assays, including radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor.

5.1.1. GABA-A Receptor Binding Assay ([³H]muscimol displacement)

This protocol describes a competition binding assay to determine the affinity of a test compound for the GABA-A receptor using [³H]muscimol, a high-affinity GABA-A agonist, as the radioligand.

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of [³H]muscimol.

    • For total binding, add assay buffer.

    • For non-specific binding, add a high concentration of unlabeled GABA.

    • For competition, add varying concentrations of the test compound (e.g., this compound or its metabolites).

    • Incubate at 4°C.

  • Termination and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

G start Start membrane_prep Membrane Preparation (Rat Brain) start->membrane_prep binding_assay Binding Assay Incubation ([³H]muscimol + Membranes + Competitor) membrane_prep->binding_assay filtration Rapid Filtration binding_assay->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 Determination) scintillation->data_analysis end End data_analysis->end G start Start cell_prep Cell Preparation (Neurons or Transfected Cells) start->cell_prep patch_pipette Prepare Patch Pipette (Internal Solution) cell_prep->patch_pipette whole_cell Establish Whole-Cell Configuration patch_pipette->whole_cell voltage_clamp Voltage Clamp Cell whole_cell->voltage_clamp agonist_app Apply GABA/Baclofen (Baseline Current) voltage_clamp->agonist_app test_compound_app Co-apply Test Compound agonist_app->test_compound_app record_current Record Ion Current test_compound_app->record_current data_analysis Data Analysis (EC50 Determination) record_current->data_analysis end End data_analysis->end

References

The GABAergic Modulator Progabide: A Pharmacological Deep Dive into its CNS Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, and its therapeutic potential in a range of central nervous system (CNS) disorders. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Executive Summary

This compound, a structural analog of GABA, acts as a prodrug and an active agonist at both GABA-A and GABA-B receptors. Its ability to cross the blood-brain barrier and modulate the primary inhibitory neurotransmitter system in the CNS has positioned it as a therapeutic agent for epilepsy. Furthermore, its pharmacological activity has been explored in other CNS disorders, including movement disorders, anxiety, and depression. This guide details the pharmacodynamics and pharmacokinetics of this compound, presents its efficacy and safety profile through quantitative data from various studies, and outlines the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound exerts its effects primarily through the potentiation of GABAergic neurotransmission. It is metabolized to several active compounds, including its acid derivative (SL 75102), gabamide, and GABA itself.[1] this compound and its active metabolites are non-selective agonists at both major subtypes of GABA receptors:

  • GABA-A Receptor Activation: As a ligand-gated ion channel, the GABA-A receptor mediates fast synaptic inhibition.[2] this compound's agonism at this receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization and a decreased likelihood of action potential firing.[3] This mechanism is central to its anticonvulsant properties.

  • GABA-B Receptor Activation: this compound also activates GABA-B receptors, which are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[2] This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a reduction of neurotransmitter release.[3]

The dual action on both GABA-A and GABA-B receptors provides a comprehensive enhancement of inhibitory tone in the CNS.

This compound This compound GABA_A GABA-A Receptor This compound->GABA_A GABA_B GABA-B Receptor This compound->GABA_B Cl_channel Chloride Channel (Ionotropic) GABA_A->Cl_channel Opens G_protein G-protein (Metabotropic) GABA_B->G_protein Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Causes Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase Ion_Channel_Mod Ion Channel Modulation G_protein->Ion_Channel_Mod Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Adenylyl_Cyclase->Reduced_Excitability Ion_Channel_Mod->Reduced_Excitability cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Centrifuge & Pellet Membranes Homogenize->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Store Store at -80°C Wash->Store Combine Combine Membranes, Radioligand & this compound Store->Combine Incubate Incubate Combine->Incubate Filter Filter & Wash Incubate->Filter Count Count Radioactivity Filter->Count Calculate Calculate Specific Binding Count->Calculate Curve Generate Competition Curve Calculate->Curve Ki Determine IC50 & Ki Curve->Ki cluster_anxiety Anxiety Model (Elevated Plus-Maze) cluster_depression Depression Model (Forced Swim Test) Drug_Admin_A Administer this compound Place_Maze Place in Maze Drug_Admin_A->Place_Maze Record_Behavior Record Time in Open/Closed Arms Place_Maze->Record_Behavior Anxiolytic_Effect Anxiolytic Effect Record_Behavior->Anxiolytic_Effect Pre_Test Pre-Test Swim Drug_Admin_D Administer this compound Pre_Test->Drug_Admin_D Test_Swim Test Swim Drug_Admin_D->Test_Swim Measure_Immobility Measure Immobility Test_Swim->Measure_Immobility Antidepressant_Effect Antidepressant Effect Measure_Immobility->Antidepressant_Effect This compound This compound GABAB_R GABA-B Receptor This compound->GABAB_R Binds to G_protein Gαi/o-protein GABAB_R->G_protein Activates G_alpha Gα subunit G_protein->G_alpha Dissociates to G_betagamma Gβγ subunit G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Reduced_NT_Release Reduced Neurotransmitter Release Ca_influx->Reduced_NT_Release

References

An In-depth Technical Guide to Progabide: A Prodrug and its Active Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of progabide, a prodrug of γ-aminobutyric acid (GABA), and its pharmacologically active metabolites. It delves into the metabolic pathways, mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to characterize these compounds.

Introduction: The Rationale for a GABAergic Prodrug

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy, is significant. However, GABA itself has limited therapeutic efficacy due to its inability to efficiently cross the blood-brain barrier. This compound was developed as a GABA analogue and prodrug to overcome this limitation.[2][3] As a prodrug, this compound is a pharmacologically less active compound that is metabolized in the body to produce active therapeutic agents.[1]

This compound, chemically defined as the Schiff base of γ-aminobutyramide and a substituted benzophenone, is designed to be more lipophilic than GABA, allowing it to penetrate the CNS.[3] Following administration, it undergoes metabolic conversion to its active metabolites, which then exert their effects directly on GABA receptors.

Metabolism of this compound

This compound is extensively metabolized in the body, with only trace amounts of the parent drug recovered in urine. The metabolic cascade produces several active compounds that contribute to its overall pharmacological effect. The primary active metabolites are this compound acid (SL-75.102), gabamide, and GABA itself.

The metabolic transformation of this compound primarily involves the hydrolysis of the amide group to a carboxylic acid, converting this compound to its more potent metabolite, this compound acid (SL-75.102). Both this compound and this compound acid can be further metabolized to form gabamide and GABA within the brain. An important distinction is that while this compound and this compound acid can cross the blood-brain barrier, the subsequent metabolites, gabamide and GABA, do not.

G This compound This compound (C17H16ClFN2O2) Progabide_Acid This compound Acid (SL-75.102) (C17H15ClFNO3) This compound->Progabide_Acid Hydrolysis Gabamide Gabamide (C4H10N2O) This compound->Gabamide Metabolism GABA GABA (C4H9NO2) Progabide_Acid->GABA Metabolism

Metabolic Pathway of this compound to its Active Metabolites.

Mechanism of Action: Targeting GABA Receptors

This compound and its active metabolites function as non-selective GABA receptor agonists, interacting with both GABA-A and GABA-B receptor subtypes. This dual agonism provides a comprehensive enhancement of inhibitory neurotransmission. The metabolites are selective for GABA receptors and do not significantly interact with other neurotransmitter receptors or affect GABA reuptake or metabolism.

GABA-A Receptor Activation

The GABA-A receptor is a ligand-gated ion channel. Upon activation by an agonist, it undergoes a conformational change that opens an integrated chloride ion (Cl-) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

G cluster_0 Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Active_Metabolites This compound Active Metabolites Active_Metabolites->GABA_A Binds to

GABA-A Receptor Signaling Pathway Activated by this compound's Metabolites.
GABA-B Receptor Activation

The GABA-B receptor is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to downstream effects further inhibiting neurotransmitter release and reducing neuronal excitability. This includes the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.

G cluster_0 Presynaptic/Postsynaptic Neuron GABA_B GABA-B Receptor G_Protein G-protein Activation GABA_B->G_Protein Effector Downstream Effectors (e.g., adenylyl cyclase inhibition, ion channel modulation) G_Protein->Effector Inhibition Reduced Neurotransmitter Release & Neuronal Excitability Effector->Inhibition Active_Metabolites This compound Active Metabolites Active_Metabolites->GABA_B Binds to

GABA-B Receptor Signaling Pathway Activated by this compound's Metabolites.

Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound and its primary active metabolite, this compound acid.

Table 1: Pharmacokinetic Parameters in Humans (Oral Administration)

ParameterThis compoundThis compound Acid (SL-75.102)Reference(s)
Tmax (hours) 2 - 3Not specified
Elimination Half-life (hours) 10 - 12Not specified

Table 2: Pharmacokinetic Parameters in Rhesus Monkeys (Intravenous Bolus)

DoseParameterValue (mean ± SEM)Reference(s)
50 mg Total Body Clearance (L/hr/kg)2.09 ± 0.15
Half-life (hr)0.656 ± 0.054
Distribution Volume (L/kg)1.97 ± 0.08
100 mg Total Body Clearance (L/hr/kg)1.53 ± 0.18
Half-life (hr)0.789 ± 0.079
Distribution Volume (L/kg)1.79 ± 0.21

Table 3: In Vitro Receptor Interaction

CompoundAssayTargetValueReference(s)
This compound Inhibition of S(+)-styrene oxide hydrolysisHuman liver microsomal epoxide hydrolaseKi = 1.9 µmol/L
This compound Acid (SL-75.102) Displacement of [3H]GABARat brain membranesActive
This compound Displacement of [3H]GABARat brain membranesActive

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and its metabolites.

Quantification of this compound and Metabolites in Plasma by LC-MS/MS

This protocol describes a general approach for the simultaneous determination of this compound and its metabolites in human plasma.

5.1.1 Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard.

  • Add 500 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5.1.2 Chromatographic Conditions

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 10 µL.

5.1.3 Mass Spectrometric Conditions

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be tested for optimal sensitivity.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and each metabolite would be determined and optimized.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.

5.2.1 Incubation

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), 100 mM phosphate buffer (pH 7.4), and 3.3 mM MgCl2.

  • Add this compound to the reaction mixture at a final concentration of 1-10 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.

5.2.2 Sample Analysis

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS as described in section 5.1 to quantify the remaining concentration of this compound at each time point.

5.2.3 Data Analysis

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (Clint) using the appropriate equations.

Plasma Protein Binding by Equilibrium Dialysis

This protocol determines the fraction of this compound bound to plasma proteins.

5.3.1 Dialysis Setup

  • Use a rapid equilibrium dialysis (RED) device with dialysis membrane inserts (e.g., molecular weight cutoff of 8-12 kDa).

  • Add human plasma spiked with this compound (e.g., 1-5 µM) to one chamber of the device.

  • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

5.3.2 Incubation and Sampling

  • Incubate the sealed device at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4 hours).

  • After incubation, collect aliquots from both the plasma and buffer chambers.

5.3.3 Sample Analysis

  • Analyze the concentration of this compound in the aliquots from both chambers using a validated LC-MS/MS method (as described in section 5.1).

5.3.4 Data Analysis

  • Calculate the fraction unbound (fu) as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Typical Experimental Workflow for this compound Quantification in Plasma.

Conclusion

This compound serves as a clinically relevant example of a successful prodrug strategy to deliver a GABAergic agent to the central nervous system. Its metabolism into multiple active compounds, which act as agonists at both GABA-A and GABA-B receptors, results in a broad enhancement of inhibitory neurotransmission. The methodologies outlined in this guide provide a framework for the comprehensive preclinical and clinical evaluation of such compounds, from determining their metabolic fate and pharmacokinetic profile to elucidating their mechanism of action at the molecular level. This detailed understanding is essential for the rational design and development of future neurotherapeutics.

References

The Neuroprotective Potential of Progabide: A GABAergic Agonist in Preclinical Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, has been a subject of scientific inquiry for its potential neuroprotective properties. As a compound that modulates the primary inhibitory neurotransmitter system in the central nervous system, this compound's mechanism of action holds promise for mitigating neuronal damage in a variety of neurological disorders. This technical guide synthesizes the available preclinical data on the neuroprotective effects of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms, experimental validation, and potential therapeutic applications.

Mechanism of Action: Enhancing GABAergic Inhibition

This compound exerts its effects by acting as an agonist at both GABA-A and GABA-B receptors.[1][2][3] It is a prodrug that is metabolized in the body to several active compounds, including GABA itself, which contributes to its ability to dampen excessive neuronal firing—a key factor in excitotoxicity-induced neuronal death.[4] The dual action on both major GABA receptor subtypes allows for a broad spectrum of inhibitory effects.[1]

GABA-A Receptor Activation: The activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.

GABA-B Receptor Activation: this compound's agonism at GABA-B receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. This includes the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, as well as the inhibition of adenylyl cyclase. These actions collectively contribute to a reduction in neurotransmitter release and a sustained decrease in neuronal excitability.

Neuroprotective Signaling Pathways

The neuroprotective effects of GABA receptor activation, particularly through the GABA-B receptor, are mediated by specific signaling pathways that promote cell survival. One key pathway involves the transactivation of the Insulin-like Growth Factor-1 Receptor (IGF-1R), which subsequently activates the pro-survival Protein Kinase B (Akt) pathway.

GABAb_Neuroprotection cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GABAb_R GABA-B Receptor Gi_o Gi/o Protein GABAb_R->Gi_o activates IGF1R IGF-1 Receptor Src Src Kinase IGF1R->Src activates PLC PLC Gi_o->PLC activates FAK1 FAK1 PLC->FAK1 activates (Ca2+ dependent) FAK1->IGF1R transactivates PI3K PI3K Src->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival promotes This compound This compound This compound->GABAb_R activates

GABA-B receptor-mediated neuroprotective signaling pathway.

Preclinical Evidence of Neuroprotection

While direct quantitative data on the neuroprotective effects of this compound in preclinical models of stroke, Parkinson's disease, and Huntington's disease are limited in the readily available literature, its mechanism of action as a GABA agonist suggests a strong therapeutic potential in conditions characterized by excitotoxicity and neuronal hyperexcitability. The following sections outline the experimental models and methodologies that could be employed to evaluate the neuroprotective efficacy of this compound.

Excitotoxicity Models

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of excitatory neurotransmitter receptors, is a common feature of many neurodegenerative diseases.

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents.

  • Treatment: Neurons are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium for a short duration (e.g., 40 minutes) to induce excitotoxicity.

  • Assessment of Neuronal Viability: 24 hours post-glutamate exposure, cell viability is assessed using methods such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells.

    • Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells) and Ethidium Homodimer-1 (stains dead cells).

  • Data Analysis: The percentage of viable neurons in this compound-treated cultures is compared to that in control (glutamate-only) cultures.

Excitotoxicity_Workflow start Primary Neuronal Culture treatment Pre-incubation with this compound start->treatment insult Glutamate-induced Excitotoxicity treatment->insult assessment Assessment of Neuronal Viability (MTT, LDH, Live/Dead) insult->assessment analysis Data Analysis and Comparison assessment->analysis

Workflow for in vitro excitotoxicity experiments.
Stroke Models

Ischemic stroke is characterized by a core of necrotic tissue surrounded by a penumbra of potentially salvageable tissue. Reducing excitotoxicity in the penumbra is a key therapeutic strategy.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Adult male rats are subjected to transient MCAO to induce focal cerebral ischemia. This is typically achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Drug Administration: this compound is administered intraperitoneally at various doses at the onset of reperfusion or at different time points post-occlusion.

  • Assessment of Infarct Volume: 24 to 72 hours after MCAO, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.

  • Behavioral Assessment: Neurological deficits are assessed using a battery of behavioral tests, such as the modified Neurological Severity Score (mNSS), cylinder test, and rotarod test, at various time points post-stroke.

  • Data Analysis: Infarct volumes and behavioral scores of this compound-treated animals are compared with those of vehicle-treated control animals.

Parkinson's Disease Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.

Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Rat Model

  • Animal Model: Unilateral lesions of the nigrostriatal pathway are created by stereotactic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally) for a specified duration, either before or after the 6-OHDA lesion.

  • Behavioral Assessment: Motor deficits are assessed using tests such as the apomorphine- or amphetamine-induced rotation test and the cylinder test to evaluate forelimb asymmetry.

  • Histological Analysis: After the treatment period, the brains are processed for immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons in the substantia nigra is quantified using unbiased stereological methods.

  • Data Analysis: The number of surviving dopaminergic neurons and the behavioral outcomes in this compound-treated animals are compared to those in vehicle-treated controls.

Huntington's Disease Models

Huntington's disease is characterized by the selective loss of medium spiny neurons in the striatum.

Experimental Protocol: 3-Nitropropionic Acid (3-NP)-Induced Rat Model

  • Animal Model: Systemic administration of the mitochondrial toxin 3-NP to rats induces selective striatal lesions that mimic some of the neuropathological features of Huntington's disease.

  • Drug Administration: this compound is administered concurrently with or prior to the 3-NP treatment.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod and open-field tests to measure coordination and locomotor activity.

  • Histological Analysis: Striatal lesion volume is assessed by histological staining (e.g., Nissl staining). The survival of striatal neurons can be quantified using stereological methods.

  • Data Analysis: Lesion volumes and behavioral performance of this compound-treated animals are compared with those of 3-NP-treated control animals.

Quantitative Data Summary

As of the compilation of this guide, specific quantitative data from preclinical studies demonstrating the neuroprotective efficacy of this compound in dedicated models of stroke, Parkinson's disease, and Huntington's disease are not widely available in the public domain. The tables below are structured to present such data once they become available through further research.

Table 1: Neuroprotective Effects of this compound in Preclinical Stroke Models

Animal ModelThis compound DoseAdministration Route & TimingOutcome MeasureResult (% change vs. control)Reference
MCAO RatData not availableData not availableInfarct VolumeData not available
MCAO RatData not availableData not availableNeurological Deficit ScoreData not available

Table 2: Neuroprotective Effects of this compound in Preclinical Parkinson's Disease Models

Animal ModelThis compound DoseAdministration Route & TimingOutcome MeasureResult (% change vs. control)Reference
6-OHDA RatData not availableData not availableDopaminergic Neuron SurvivalData not available
MPTP MouseData not availableData not availableStriatal Dopamine LevelsData not available

Table 3: Neuroprotective Effects of this compound in Preclinical Huntington's Disease Models

Animal ModelThis compound DoseAdministration Route & TimingOutcome MeasureResult (% change vs. control)Reference
3-NP RatData not availableData not availableStriatal Lesion VolumeData not available
3-NP RatData not availableData not availableMotor Function (e.g., Rotarod)Data not available

Conclusion and Future Directions

This compound, with its well-established role as a GABA-A and GABA-B receptor agonist, presents a compelling case for further investigation into its neuroprotective potential. The underlying mechanism of reducing neuronal hyperexcitability is highly relevant to the pathophysiology of numerous neurodegenerative disorders. The activation of pro-survival signaling pathways, such as the IGF-1R/Akt pathway, by GABA-B receptor agonists provides a molecular basis for these neuroprotective effects.

However, a significant gap exists in the literature regarding direct, quantitative evidence of this compound's efficacy in preclinical models of major neurodegenerative diseases. Future research should focus on conducting rigorous preclinical studies using the established models outlined in this guide to generate robust quantitative data on neuronal survival, lesion volume reduction, and functional outcomes. Such studies are crucial to validate the therapeutic potential of this compound and to provide the necessary foundation for its potential translation into clinical trials for neuroprotective indications.

References

Progabide's Influence on Dopaminergic and Serotonergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progabide, a γ-aminobutyric acid (GABA) receptor agonist, is primarily recognized for its efficacy in treating epilepsy. Its mechanism of action centers on enhancing GABAergic inhibition through agonism at both GABA-A and GABA-B receptors. While its direct interactions with dopamine and serotonin receptors are not extensively documented in publicly available literature, a body of evidence points towards significant indirect modulation of dopaminergic and serotonergic pathways. This technical guide provides an in-depth analysis of these effects, summarizing available quantitative and qualitative data, detailing relevant experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts related to this compound and other GABAergic compounds.

Core Mechanism of Action: GABA Receptor Agonism

This compound acts as an agonist at both ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] This dual action enhances the inhibitory tone in the central nervous system. Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[2] Stimulation of GABA-B receptors, which are G-protein coupled, results in downstream effects that also contribute to reduced neuronal excitability.[2] It is through this primary mechanism of potentiating GABAergic neurotransmission that this compound indirectly influences the dopamine and serotonin systems.

Effects on the Dopamine Pathway

The influence of this compound on the dopamine system is primarily inhibitory, mediated by the activation of GABA receptors on dopamine neurons or on neurons that regulate dopaminergic activity.

Quantitative Data on Dopamine Pathway Modulation
ParameterEffect of this compoundDose/ConcentrationBrain RegionSpeciesCitation
Dopamine TurnoverReductionNot SpecifiedBasal GangliaRat[1]
Glucose Utilization (indirect measure of neuronal activity)~20% reduction160 mg/kg (i.p.)Extrapyramidal System (including Substantia Nigra, Caudate Nucleus)Rat
Dopamine Receptor-Mediated BehaviorsAntagonistic (at anticonvulsant doses)Not SpecifiedNot SpecifiedAnimal Models
Dopaminergic TransmissionFacilitatory (at much lower doses)Not SpecifiedNot SpecifiedAnimal Models

Signaling Pathway Diagram

Caption: Modulation of the dopamine pathway by this compound.

Effects on the Serotonin Pathway

This compound's interaction with the serotonin system appears to be multifaceted, involving a reduction in serotonin turnover and a potential influence on receptor expression with chronic use.

Quantitative Data on Serotonin Pathway Modulation

Similar to the dopamine system, direct binding affinities of this compound for serotonin receptor subtypes are not well-documented. The available data points to indirect modulatory effects.

ParameterEffect of this compoundDose/ConcentrationBrain RegionSpeciesCitation
5-Hydroxytryptamine (Serotonin) TurnoverReductionNot SpecifiedNot SpecifiedRat
5-HT2 Receptor DensityUp-regulation (on repeated administration)Not SpecifiedNot SpecifiedRat
Serotonin SynthesisCorrelated decrease with glucose utilization80-320 mg/kg (i.p.)VariousRat

Signaling Pathway Diagram

Caption: Modulation of the serotonin pathway by this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine/Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to dopamine or serotonin receptors.

  • Objective: To determine the inhibition constant (Ki) of this compound for specific dopamine (e.g., D2) or serotonin (e.g., 5-HT2A) receptor subtypes.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

    • This compound (test compound).

    • Non-specific binding agent (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of this compound concentrations.

    • Reagent Addition:

      • Total Binding: Add buffer, radioligand, and cell membranes.

      • Non-specific Binding: Add buffer, radioligand, non-specific binding agent, and cell membranes.

      • Competition: Add buffer, radioligand, varying concentrations of this compound, and cell membranes.

    • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol describes the general methodology for measuring extracellular levels of dopamine and serotonin in the brain of a living animal following this compound administration.

  • Objective: To quantify changes in extracellular dopamine and serotonin concentrations in specific brain regions in response to this compound.

  • Materials:

    • Laboratory animals (e.g., rats, mice).

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Syringe pump.

    • Artificial cerebrospinal fluid (aCSF).

    • This compound solution for administration (e.g., intraperitoneal injection).

    • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Procedure:

    • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin).

    • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Drug Administration: Administer this compound to the animal.

    • Post-treatment Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period after drug administration.

    • Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

  • Data Analysis:

    • Quantify the concentration of dopamine and serotonin in each sample.

    • Express the post-treatment concentrations as a percentage of the baseline average.

    • Perform statistical analysis to determine the significance of any changes in neurotransmitter levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Dopamine/Serotonin Receptors) Functional_Assay Functional Assay (e.g., cAMP measurement) Data_Analysis Quantitative Analysis (Ki, EC50, % Change) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Electrophysiology Electrophysiology (Neuronal Firing) Microdialysis->Data_Analysis Behavioral Behavioral Models Electrophysiology->Data_Analysis Behavioral->Data_Analysis Interpretation Interpretation of Effects on Dopamine & Serotonin Pathways Data_Analysis->Interpretation

Caption: A typical experimental workflow for characterizing drug effects.

Conclusion

This compound's primary action as a GABA-A and GABA-B receptor agonist leads to significant indirect modulation of both dopamine and serotonin pathways. The predominant effect on the dopamine system is a reduction in turnover, particularly within the basal ganglia. In the serotonin system, this compound appears to decrease turnover and may lead to an up-regulation of 5-HT2 receptors with chronic administration. While direct binding to dopamine and serotonin receptors seems to be minimal, the downstream consequences of enhanced GABAergic inhibition are substantial. Further research utilizing the detailed experimental protocols outlined in this guide is warranted to fully elucidate the quantitative aspects of these interactions and to explore the therapeutic potential of targeting the GABA system to modulate dopaminergic and serotonergic function.

References

Methodological & Application

Application Notes and Protocols for Progabide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of Progabide, a γ-aminobutyric acid (GABA) receptor agonist, for in vitro cell culture assays. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.

This compound , a prodrug of GABA, is a valuable tool for studying the GABAergic system, which plays a central role in regulating neuronal excitability.[1][2][3] Accurate preparation of this compound solutions is the first critical step in any cell-based assay.

Physicochemical Properties and Solubility

This compound is a synthetic compound with limited aqueous solubility.[4] Its solubility is pH-dependent, increasing in acidic conditions. However, for cell culture applications, where the pH must be maintained within a physiological range (typically 7.2-7.4), dissolving this compound in an organic solvent is the recommended approach. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of this compound.

Table 1: Solubility and Storage of this compound

ParameterValueReference
Molecular Weight 334.77 g/mol [5]
Solubility in DMSO ≥ 250 mg/mL (746.78 mM)
Aqueous Solubility Low intrinsic solubility
Recommended Solvent DMSO
Stock Solution Storage -20°C for up to 1 month, -80°C for up to 6 months

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution of this compound, which can then be diluted to the desired working concentrations for various cell culture assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 33.48 mg of this compound.

  • Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For 33.48 mg of this compound, add 1 mL of DMSO.

  • Complete Solubilization: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Ensure no visible particles remain.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture Assays

This protocol outlines the serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine Final Concentrations: Decide on the range of final this compound concentrations you wish to test in your assay.

  • Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 100 mM stock solution in DMSO or cell culture medium.

  • Final Dilution in Culture Medium: Directly add a small volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the final desired concentration. Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.

Example Dilution Calculation:

To prepare 1 mL of a 100 µM working solution from a 100 mM stock:

  • Take 1 µL of the 100 mM this compound stock solution.

  • Add it to 999 µL of complete cell culture medium.

  • The final DMSO concentration will be 0.1%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound for cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell Culture Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium (Final DMSO < 0.1%) thaw->dilute vehicle Prepare Vehicle Control (DMSO only) thaw->vehicle treat Treat Cells dilute->treat vehicle->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for this compound Solution Preparation and Use in Cell Culture.

Signaling Pathway

This compound exerts its effects primarily through the activation of GABA receptors, which are ligand-gated ion channels (GABA-A) and G-protein coupled receptors (GABA-B).

G This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Agonist GABA_B GABA-B Receptor This compound->GABA_B Agonist Cl_channel Chloride Channel Opening GABA_A->Cl_channel GPCR G-protein Signaling GABA_B->GPCR Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition K_channel K+ Channel Activation GPCR->K_channel Ca_channel Ca2+ Channel Inhibition GPCR->Ca_channel K_channel->Hyperpolarization Ca_channel->Inhibition

Caption: this compound's Mechanism of Action via GABA Receptor Signaling.

References

Application Notes and Protocols for Progabide Administration in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Progabide is a gamma-aminobutyric acid (GABA) analogue and prodrug that functions as a GABA receptor agonist.[1][2] It is utilized in the treatment of epilepsy and has been investigated for other neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, and anxiety disorders.[1][3] As a prodrug, this compound is metabolized in the body into active compounds, including its more potent metabolite SL-75.102, as well as GABA itself.[4] It readily crosses the blood-brain barrier, where its metabolites exert their therapeutic effects. The primary mechanism of action involves enhancing GABAergic transmission, the main inhibitory neurotransmitter system in the central nervous system, thereby reducing excessive neuronal firing that leads to seizures.

Mechanism of Action and Signaling Pathway

This compound exerts its anticonvulsant effects by acting as a non-selective agonist at both GABA-A and GABA-B receptors.

  • GABA-A Receptor Agonism : Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron. This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus stabilizing neuronal activity.

  • GABA-B Receptor Agonism : Activation of GABA-B receptors, which are G-protein coupled receptors, initiates downstream signaling that further inhibits neurotransmitter release and reduces neuronal excitability.

By targeting both major GABA receptor subtypes, this compound provides a comprehensive enhancement of inhibitory signaling in the brain.

Progabide_Mechanism cluster_pre Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (CNS) cluster_metabolism Metabolism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (Prodrug) BBB This compound->BBB Crosses BBB Progabide_CNS This compound BBB->Progabide_CNS Metabolites Active Metabolites (SL-75.102, GABA) Progabide_CNS->Metabolites Metabolized to GABA_A GABA-A Receptor Metabolites->GABA_A Agonist Action GABA_B GABA-B Receptor Metabolites->GABA_B Agonist Action Chloride Cl- Influx GABA_A->Chloride GPCR G-Protein Signaling GABA_B->GPCR Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) ReducedExcitability Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->ReducedExcitability Chloride->Hyperpolarization GPCR->Hyperpolarization Inhibits Ca2+ channels Activates K+ channels

This compound's mechanism of action from prodrug to neuronal inhibition.

Data Presentation: Efficacy of this compound in Rodent Models

The anticonvulsant properties of this compound have been evaluated in several standard rodent models of epilepsy. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Species Age This compound Dose (mg/kg) Route Key Findings Reference
Rat (Wistar) 7, 12, 18 days 12.5 - 150 i.p. Specific suppression of the tonic phase of major seizures.
Rat (Wistar) 25 days 150 i.p. Prolonged the latency of major seizures.
Rat (Wistar) Adult 12.5 - 150 i.p. Tendency to suppress whole major (generalized tonic-clonic) seizures.

| Mouse | N/A | N/A | i.p., p.o. | Effective against PTZ-induced seizures. | |

Table 2: Efficacy of this compound in the Amygdala Kindling Model

Species This compound Dose (mg/kg) Route Key Findings Reference
Rat Dose-dependent i.p. Attenuated afterdischarge durations and severity of convulsive responses.
Rat 100 i.p. Significantly increased seizure latency; decreased duration of motor seizures and afterdischarges.

| Rat | 200 | i.p. | Decreased severity of motor seizures, but caused marked sedation and ataxia. | |

Table 3: Efficacy of this compound in Other Seizure Models

Model Species This compound Dose (mg/kg) Route Key Findings Reference
Maximal Electroshock (MES) Mouse, Rat N/A i.p., p.o. Effective against MES-induced seizures.
Bicuculline-induced seizures Rat (developing) N/A i.p. Pretreatment is more effective than single-dose treatment, with effectiveness increasing with age (15-28 days > 7-14 days).
Picrotoxin-induced seizures Mouse N/A i.p., p.o. Effective against picrotoxin-induced seizures.
Strychnine-induced seizures Mouse N/A i.p., p.o. Effective against strychnine-induced seizures.

| Audiogenic seizures | Mouse | N/A | i.p., p.o. | Effective against audiogenic seizures. | |

Experimental Protocols

Detailed methodologies for key rodent models used to evaluate the anticonvulsant activity of this compound are provided below.

Protocol 1: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Materials:

  • Rodents (e.g., male Sprague-Dawley rats, 130 ± 20 g; or male CF-1 mice).

  • This compound.

  • Vehicle (e.g., dimethylsulfoxide (DMSO), saline with Tween 80).

  • Electroshock device with corneal electrodes.

  • Topical anesthetic (e.g., 0.5% proparacaine or tetracaine hydrochloride).

  • Conductivity solution (0.9% saline).

Procedure:

  • Animal Preparation: Acclimate animals to the facility for at least 5 days prior to testing.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.; or oral, p.o.). The time between administration and seizure induction should be based on the drug's known time to peak effect. A typical pre-treatment time for i.p. injection is 30-60 minutes.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to each cornea.

    • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

    • Position the corneal electrodes on the animal's eyes.

    • Deliver a suprathreshold electrical stimulus (e.g., 60 Hz alternating current, 150 mA for rats, 50 mA for mice, for 0.2 seconds).

  • Observation and Scoring: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The complete seizure pattern consists of a tonic phase (forelimb and hindlimb extension) followed by a clonic phase.

  • Data Analysis: The primary endpoint is the abolition of the hindlimb tonic extensor component. An animal is considered protected if this component is absent. Data are typically expressed as the percentage of animals protected at each dose. The median effective dose (ED50), the dose that protects 50% of animals, can then be calculated.

MES_Workflow start Start acclimatize Animal Acclimatization (≥ 5 days) start->acclimatize grouping Randomize into Groups (Vehicle, this compound Doses) acclimatize->grouping administer Administer this compound/Vehicle (i.p. or p.o.) grouping->administer wait Wait for Time to Peak Effect (e.g., 30-60 min) administer->wait anesthetize Apply Topical Anesthetic & Saline to Corneas wait->anesthetize stimulate Deliver Electrical Stimulus (Corneal Electrodes) anesthetize->stimulate observe Observe Seizure Behavior stimulate->observe score Score Endpoint: Absence/Presence of Tonic Hindlimb Extension observe->score analyze Calculate % Protection and ED50 score->analyze end End analyze->end

Experimental workflow for the Maximal Electroshock (MES) test.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to induce clonic and tonic-clonic seizures and is considered a model for myoclonic and absence seizures.

Materials:

  • Rodents (e.g., Wistar rats of various ages).

  • This compound.

  • Vehicle (e.g., dimethylsulfoxide).

  • Pentylenetetrazol (PTZ) solution (e.g., dissolved in saline).

  • Observation chambers.

Procedure:

  • Animal Preparation: Acclimate animals and house them individually in observation chambers.

  • Drug Administration: Administer this compound or vehicle (i.p. or p.o.) 30-60 minutes prior to PTZ injection.

  • Seizure Induction: Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). The dose is chosen to reliably induce seizures in control animals (e.g., 75-100 mg/kg i.p. in adult rats).

  • Observation and Scoring: Immediately after PTZ injection, observe the animals continuously for a set period (e.g., 30 minutes). Record the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and the presence of tonic-clonic seizures. A Racine scale or similar scoring system can be used to quantify seizure severity.

  • Data Analysis: Key endpoints include the latency to seizure onset, seizure severity scores, and the percentage of animals protected from generalized tonic-clonic seizures.

PTZ_Workflow start Start acclimatize Animal Acclimatization & Placement in Chambers start->acclimatize grouping Randomize into Groups (Vehicle, this compound Doses) acclimatize->grouping administer_drug Administer this compound/Vehicle (i.p. or p.o.) grouping->administer_drug wait Wait for Pre-treatment Period (e.g., 30 min) administer_drug->wait administer_ptz Administer Convulsant Dose of Pentylenetetrazol (PTZ) wait->administer_ptz observe Observe & Record Behavior (e.g., for 30 min) administer_ptz->observe score Measure Endpoints: - Seizure Latency - Seizure Severity Score - Incidence of Tonic-Clonic Seizures observe->score analyze Statistical Analysis of Latencies, Scores, and Protection score->analyze end End analyze->end

Experimental workflow for the Pentylenetetrazol (PTZ) test.
Protocol 3: Amygdala Kindling Model

Kindling is a model of epileptogenesis and pharmacoresistant partial seizures, where repeated application of an initially sub-convulsive stimulus leads to the development of full-blown seizures.

Materials:

  • Rats with surgically implanted depth electrodes in the amygdala.

  • This compound.

  • Vehicle.

  • Stimulator and recording system (for EEG).

  • Observation chambers.

Procedure:

  • Surgery and Recovery: Surgically implant a bipolar electrode into the basolateral amygdala under anesthesia. Allow a recovery period of at least one week.

  • Determination of Afterdischarge Threshold (ADT): Determine the lowest current intensity that elicits an afterdischarge (AD) of at least 5 seconds duration. This is the ADT.

  • Kindling Acquisition:

    • Stimulate the rats once or twice daily (e.g., 1-second train of 60 Hz pulses) at an intensity slightly above the ADT (e.g., 125% of ADT).

    • To test the effect on kindling development, administer this compound or vehicle daily before each stimulation.

    • Continue until animals consistently exhibit generalized seizures (e.g., Stage 4 or 5 on the Racine scale) for several consecutive trials.

  • Testing in Fully Kindled Animals:

    • Once animals are fully kindled, administer this compound or vehicle at various doses.

    • After the appropriate pre-treatment time, deliver the electrical stimulation.

    • Record the seizure severity (Racine score) and the afterdischarge duration (ADD) from the EEG.

  • Data Analysis: For kindling acquisition, the primary endpoint is the number of stimulations required to reach the fully kindled state. For testing in kindled animals, endpoints are the reduction in seizure severity score and the shortening of the afterdischarge duration.

Kindling_Workflow cluster_setup Setup Phase cluster_test Testing Phase (Fully Kindled Animals) surgery Implant Amygdala Electrode recover Post-Surgical Recovery (≥ 1 week) surgery->recover determine_adt Determine Afterdischarge Threshold (ADT) recover->determine_adt kindle Kindle Animals to Stable Stage 5 Seizures determine_adt->kindle grouping Randomize into Groups (Vehicle, this compound Doses) kindle->grouping administer Administer this compound/Vehicle grouping->administer wait Wait for Pre-treatment Period administer->wait stimulate Deliver Electrical Stimulation (at kindling intensity) wait->stimulate record Record Seizure Score & Afterdischarge Duration stimulate->record analyze Analyze Effect on Score and Duration record->analyze

Workflow for the amygdala kindling model of epilepsy.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Progabide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Progabide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for the determination of this compound in pharmaceutical formulations and can be adapted for the analysis of biological matrices with appropriate sample preparation. This guide includes a comprehensive experimental protocol, data presentation in tabular format, and visualizations of the experimental workflow and the relevant biological pathway.

Introduction

This compound is a gamma-aminobutyric acid (GABA) mimetic and prodrug that is metabolized in the body to its active form, which then acts as an agonist at both GABA-A and GABA-B receptors.[1] This mechanism of action underlies its use as an anticonvulsant in the treatment of epilepsy. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note details a robust RP-HPLC method for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • 0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column oven is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

A representative reversed-phase HPLC method for the analysis of this compound is summarized in the table below. These conditions are based on established practices for the analysis of similar pharmaceutical compounds and available literature on this compound analysis.[1]

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, 20 mM) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation (Phosphate Buffer, pH 3.0):

  • Dissolve an appropriate amount of a phosphate salt (e.g., monobasic potassium phosphate) in HPLC grade water to make a 20 mM solution.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase before use.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol.

  • Dilute to volume with the mobile phase.

  • This stock solution can be further diluted with the mobile phase to prepare working standard solutions for calibration.

Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Representative Data)

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical parameters and acceptance criteria for method validation.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.9991 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0% Intermediate Precision (Inter-day) ≤ 2.0%≤ 1.5% ≤ 1.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
Specificity No interference from excipients at the retention time of this compound.Peak purity of this compound confirmed.
Robustness % RSD ≤ 2.0% for minor changes in method parameters (e.g., pH, flow rate, column temperature).Method found to be robust.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a solid dosage form.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh and Powder Tablets weigh_powder Weigh Powder Equivalent to 10mg this compound start->weigh_powder dissolve Dissolve in Mobile Phase with Sonication weigh_powder->dissolve dilute Dilute to Volume dissolve->dilute filter Filter through 0.45µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify this compound using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling Pathway of this compound

This compound acts as an agonist at both GABA-A and GABA-B receptors, leading to an overall inhibitory effect on neuronal excitability. The simplified signaling pathway is depicted below.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Agonist GABA_B GABA-B Receptor This compound->GABA_B Agonist Cl_channel Cl- Channel Opening GABA_A->Cl_channel K_channel K+ Channel Opening GABA_B->K_channel Ca_channel Ca2+ Channel Inhibition GABA_B->Ca_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization K_channel->Hyperpolarization Inhibition Decreased Neuronal Excitability Ca_channel->Inhibition Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of this compound.

Conclusion

The reversed-phase HPLC method described in this application note is suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The method is simple, accurate, and precise. Proper method validation should be performed to ensure its suitability for its intended purpose. The provided protocols and visualizations serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Notes and Protocols for Cell-Based Screening of GABA Receptor Agonists like Progabide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3][4] GABA exerts its effects through two main classes of receptors: GABAA and GABAB receptors.[1] GABAA receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABAB receptors are metabotropic G-protein coupled receptors that produce slower, more prolonged inhibitory signals. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

Progabide is a GABA receptor agonist used in the treatment of epilepsy. It acts as a prodrug and is metabolized to active compounds that function as agonists at both GABAA and GABAB receptors. Its mechanism of action involves enhancing GABAergic transmission by increasing chloride ion influx through GABAA receptors and reducing calcium ion influx via GABAB receptors, leading to a decrease in neuronal excitability.

This document provides detailed protocols for cell-based assays designed to identify and characterize GABA receptor agonists like this compound. These assays are essential tools in drug discovery for screening compound libraries and performing structure-activity relationship (SAR) studies.

GABAA Receptor Signaling Pathway

Activation of the GABAA receptor by an agonist leads to the opening of its intrinsic chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Agonist GABA Agonist (e.g., this compound metabolite) GABAA_Receptor GABA-A Receptor GABA_Agonist->GABAA_Receptor Binds to receptor Cl_ion Cl- Influx GABAA_Receptor->Cl_ion Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: GABAA Receptor Signaling Pathway.

High-Throughput Screening (HTS) Assays

For large-scale screening of compound libraries, high-throughput assays are essential. Fluorescence-based assays using a Fluorometric Imaging Plate Reader (FLIPR) are widely used for this purpose.

Membrane Potential Assays

These assays utilize voltage-sensitive fluorescent dyes to detect changes in membrane potential upon GABAA receptor activation. The influx of negatively charged chloride ions leads to hyperpolarization, which is detected as a change in fluorescence.

Yellow Fluorescent Protein (YFP)-Based Halide Sensing Assays

This method employs cells co-expressing the GABAA receptor and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of chloride ions upon receptor activation quenches the YFP fluorescence, providing a measurable signal.

HTS_Workflow Cell_Plating Plate cells expressing GABA-A receptor Dye_Loading Load with fluorescent dye (e.g., voltage-sensitive dye) Cell_Plating->Dye_Loading Compound_Addition Add test compounds (e.g., this compound) Dye_Loading->Compound_Addition GABA_Addition Add GABA (agonist control) or buffer Compound_Addition->GABA_Addition FLIPR_Reading Measure fluorescence change using FLIPR GABA_Addition->FLIPR_Reading Data_Analysis Analyze data and identify hits FLIPR_Reading->Data_Analysis Assay_Relationship Primary_Screening Primary Screening (e.g., FLIPR) Hit_Identification Hit Identification Primary_Screening->Hit_Identification High-throughput Secondary_Screening Secondary Screening (Automated Patch-Clamp) Hit_Identification->Secondary_Screening Confirmatory Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Detailed characterization

References

Application Notes and Protocols for Progabide in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Progabide is a gamma-aminobutyric acid (GABA) receptor agonist, functioning as an analogue and prodrug of GABA.[1] It and its active metabolites, which can cross the blood-brain barrier, act upon both GABA-A and GABA-B receptors, enhancing inhibitory neurotransmission throughout the central nervous system.[1][2][3][4] The rationale for its investigation in Parkinson's disease (PD) stems from the crucial role of the GABAergic system in modulating the basal ganglia circuitry, which is severely disrupted by the loss of dopaminergic neurons. While initially developed for epilepsy, this compound has been explored for various neurological and psychiatric conditions, including Parkinson's disease, with a focus on both motor symptom control and the management of treatment-related complications like levodopa-induced dyskinesia (LID).

Mechanism of Action in Parkinson's Disease Context: In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) leads to a cascade of changes in the basal ganglia, including the overactivity of certain GABAergic pathways. This compound, by acting as a GABA agonist, is hypothesized to modulate these pathways. However, its effects are complex; it has been shown to reduce dopamine turnover and antagonize the effects of dopamine agonists in some models. In clinical settings, this has led to varied outcomes, where it did not significantly improve levodopa-induced dyskinesia but did extend the "on" time for patients, suggesting a potential role in stabilizing motor fluctuations. The therapeutic goal is to re-establish a more balanced signaling environment within the basal ganglia to alleviate motor deficits.

cluster_BG Basal Ganglia Circuitry in Parkinson's Disease SNc Substantia Nigra (SNc) (Dopamine Loss) Striatum Striatum SNc->Striatum - DA GPe Globus Pallidus ext. Striatum->GPe - GABA GPi Globus Pallidus int. (GPi) /SNr Striatum->GPi - GABA (Overactive) GPe->GPi - GABA Thalamus Thalamus GPi->Thalamus - GABA (Inhibition Increased) Cortex Motor Cortex Thalamus->Cortex + Glu Cortex->Striatum + Glu This compound This compound (GABA Agonist) This compound->Striatum Modulates GABAergic Output This compound->GPi Modulates GABAergic Output

Figure 1: Simplified basal ganglia pathway in PD showing this compound's potential sites of action.

Data Presentation

Table 1: Summary of this compound Application in Clinical Parkinson's Studies

Study Type Subjects This compound Dosage Key Findings Reference
Double-Blind, Placebo-Controlled Trial 13 Parkinsonian patients with LDD and "on-off" fluctuations Not specified in abstract No significant change in LDD severity. Significantly extended the "on" period compared to placebo.

| Double-Blind Trials | 28 patients with L-dopa induced dyskinesia | 900 to 2400 mg/day | Ineffective against L-dopa dyskinesia. An increase in "on" time was observed. | |

Table 2: Preclinical Observations of GABA Agonists (including this compound)

Animal Model Intervention Key Neurochemical/Behavioral Findings Reference
Rat GABA receptor agonists (e.g., this compound) Reduce dopamine turnover in the basal ganglia.
Rat This compound Antagonizes stereotyped behavior induced by dopaminomimetics.
Rat This compound co-administered with neuroleptics Antagonizes tolerance to the cataleptogenic action of neuroleptics and the increase in dopamine receptor binding.

| Animal Models (General) | GABA receptor agonists (e.g., this compound) | Effective in behavioral tests predictive of antidepressant action (e.g., learned helplessness). | |

Experimental Protocols

This section details the methodologies for establishing animal models of Parkinson's disease and subsequently evaluating the effects of this compound.

Protocol 1: Induction of the MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is widely used to replicate the loss of dopaminergic neurons seen in PD.

  • Animal Selection: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • Reagent Preparation: Prepare MPTP hydrochloride in sterile, physiological saline (0.9% NaCl).

  • Administration Regimen:

    • Acute/Subacute: Administer MPTP at a dose of 15-20 mg/kg via intraperitoneal (i.p.) injection four times at 2-hour intervals.

    • Chronic: For a more progressive model, administer MPTP (25-30 mg/kg, i.p.) once daily for five consecutive days. Another chronic model uses co-administration with probenecid (which blocks MPTP clearance) to enhance and prolong the neurotoxic effects.

  • Post-Injection Monitoring: Monitor animals for any signs of distress. The full extent of dopaminergic lesion typically develops within 7 to 21 days.

  • Verification of Lesion: Lesioning can be confirmed post-mortem via tyrosine hydroxylase (TH) immunohistochemistry of the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

start Start: Select C57BL/6 Mice prep Prepare MPTP in Saline start->prep inject Administer MPTP (e.g., 20mg/kg, i.p., 4x) prep->inject monitor Post-Injection Monitoring (7-21 days) inject->monitor This compound Initiate this compound Treatment Protocol monitor->this compound behavior Conduct Behavioral Testing (e.g., Rotarod) This compound->behavior analysis Post-mortem Analysis (TH Staining) behavior->analysis end End: Data Analysis analysis->end

Figure 2: Experimental workflow for testing this compound in an MPTP mouse model of Parkinson's disease.

Protocol 2: Induction of the 6-OHDA Unilateral Lesion Model

6-hydroxydopamine (6-OHDA) is a neurotoxin that is unable to cross the blood-brain barrier and thus requires direct stereotaxic injection into the brain. The unilateral lesion model is standard for assessing rotational behavior.

  • Animal Selection: Sprague-Dawley or Wistar rats are commonly used.

  • Pre-medication: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30-60 minutes prior to 6-OHDA injection.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Secure the animal in a stereotaxic frame.

    • Prepare a solution of 6-OHDA (typically 2-4 µg/µL) in saline containing 0.02% ascorbic acid to prevent oxidation.

    • Drill a small burr hole in the skull over the target injection site. Common targets include the medial forebrain bundle (MFB) for a rapid and extensive lesion, or the striatum for a more progressive retrograde degeneration.

    • Slowly infuse 2-4 µL of the 6-OHDA solution into the target site using a Hamilton syringe.

  • Post-Operative Care: Provide post-operative analgesia and monitor the animal's recovery, including body weight and hydration. The lesion develops over 1-3 weeks.

  • Verification of Lesion: Confirm the lesion by assessing drug-induced (apomorphine or amphetamine) rotational behavior. A successful lesion will result in robust contralateral (amphetamine) or ipsilateral (apomorphine) rotations.

Protocol 3: Administration of this compound

  • Preparation: this compound can be dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline) for administration.

  • Dosage: Preclinical dosages are not well-documented specifically for PD models. Based on its use in other models, a starting dose range could be 10-100 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). Dose-response studies are essential to determine the optimal therapeutic window.

  • Timing: Administration can be prophylactic (before or during toxin administration) to assess neuroprotective effects, or therapeutic (after the lesion has fully developed) to assess symptomatic relief.

  • Duration: Treatment can be acute (single dose) or chronic (daily administration over several days or weeks), depending on the experimental question.

Protocol 4: Assessment of Levodopa-Induced Dyskinesia (LID)

As this compound was clinically tested for LID, this is a key application.

  • Model Induction: Use a 6-OHDA unilaterally lesioned rat model that has been established for at least 3 weeks.

  • LID Priming: Administer a daily dose of levodopa (e.g., 6-10 mg/kg, i.p., combined with a peripheral decarboxylase inhibitor like benserazide at 12-15 mg/kg) for 2-3 weeks. This chronic treatment will induce abnormal involuntary movements (AIMs) on the side contralateral to the lesion.

  • This compound Treatment: Once stable LIDs are established, administer this compound at the desired dose prior to the daily levodopa injection (e.g., 30-60 minutes before).

  • AIMs Scoring:

    • After levodopa injection, place the animal in a transparent observation cylinder.

    • For 1-2 minutes every 20 minutes over a period of 2-3 hours, score the severity of axial, limb, and orolingual AIMs.

    • A common scoring scale is 0-4 for each subtype, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interruptible.

    • The total AIMs score is the sum of the scores for each observation period.

GABA_Agonism This compound Administration (GABA-A & GABA-B Agonism) DA_Turnover Reduced Dopamine (DA) Turnover in Basal Ganglia GABA_Agonism->DA_Turnover DA_Effects Antagonism of Dopaminomimetic Effects GABA_Agonism->DA_Effects Motor_Stabilization Hypothesized Mechanism: Stabilization of Motor Circuitry Output DA_Turnover->Motor_Stabilization LID_Outcome Clinical Outcome: No Improvement in L-DOPA Induced Dyskinesia (LID) DA_Effects->LID_Outcome Potential Reason For OnTime_Outcome Clinical Outcome: Increased 'On' Time in PD Patients Motor_Stabilization->OnTime_Outcome Leads To

Figure 3: Logical relationship diagram summarizing the observed effects and outcomes of this compound in PD.

Protocol 5: General Motor Function Assessment (Rotarod Test)

The rotarod test is a standard method for evaluating motor coordination and balance in rodent models of PD.

  • Apparatus: A rotating rod, typically with adjustable speed.

  • Training: For 2-3 days prior to baseline testing, train the animals on the rotarod at a constant, low speed (e.g., 4-5 RPM) for several trials per day to acclimate them to the apparatus.

  • Testing Protocol:

    • Use an accelerating protocol where the rod speed increases steadily (e.g., from 4 to 40 RPM over 5 minutes).

    • Place the animal on the rotating rod.

    • Record the latency to fall from the rod or the time until the animal passively rotates with the rod for two consecutive revolutions.

  • Data Collection: Perform 3-5 trials per animal per testing session, with an inter-trial interval of at least 15 minutes. The average latency to fall is used for analysis.

  • Analysis: Compare the performance of this compound-treated animals to vehicle-treated and non-lesioned control groups.

References

Investigating the Anxiolytic Potential of Progabide: Application Notes and Protocols for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: GABA Receptor Agonism

Progabide exerts its effects by potentiating the inhibitory actions of GABA, the main inhibitory neurotransmitter in the brain. It and its active metabolites bind to and activate both GABA-A and GABA-B receptors.

  • GABA-A Receptor Activation: Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect.

  • GABA-B Receptor Activation: Activation of GABA-B receptors, which are G-protein coupled receptors, leads to downstream effects that also contribute to neuronal inhibition, including the opening of potassium channels and the inhibition of calcium channels.

This dual action on both major GABA receptor subtypes suggests a broad potential for modulating neuronal excitability and, consequently, anxiety-related behaviors.

Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Agonist GABA_B GABA-B Receptor This compound->GABA_B Agonist Chloride Cl- Influx GABA_A->Chloride Potassium K+ Efflux GABA_B->Potassium Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Potassium->Hyperpolarization

Caption: this compound's GABAergic signaling pathway.

Experimental Protocols for Assessing Anxiolytic Effects

Standardized behavioral tests are crucial for evaluating the anxiolytic properties of a compound. Below are detailed protocols for three widely used assays: the Elevated Plus-Maze, the Open Field Test, and the Light-Dark Box Test.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Experimental Workflow

EPM_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Elevated Plus-Maze (50cm high, two open/two closed arms) Lighting Consistent, low illumination Habituation Acclimate animal to testing room (30-60 min) Dosing Administer this compound or Vehicle (e.g., 30 min prior to test) Habituation->Dosing Placement Place animal in center of maze, facing an open arm Dosing->Placement Recording Record behavior for 5 minutes Placement->Recording Primary Time spent in open arms (%) Recording->Primary Secondary Number of entries into open arms Total arm entries (locomotor activity) Recording->Secondary

Caption: Workflow for the Elevated Plus-Maze test.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Typically adult male rats or mice. Animals should be housed in a quiet, controlled environment.

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., saline, DMSO) via the desired route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the amount of time spent in the open and closed arms.

    • Count the number of entries into the open and closed arms.

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

    • Total arm entries can be used as a measure of general locomotor activity.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while less anxious animals are more willing to explore the center.

Experimental Workflow

OFT_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Open Field Arena (e.g., 40x40x40 cm) Lighting Consistent illumination Habituation Acclimate animal to testing room (30-60 min) Dosing Administer this compound or Vehicle (e.g., 30 min prior to test) Habituation->Dosing Placement Place animal in the center of the arena Dosing->Placement Recording Record behavior for 5-10 minutes Placement->Recording Anxiety Time spent in the center zone Latency to enter the center Recording->Anxiety Locomotion Total distance traveled Number of line crossings Recording->Locomotion

Caption: Workflow for the Open Field Test.

Protocol:

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.

  • Animals: Adult male or female rats or mice.

  • Habituation: Acclimate animals to the testing room for 30-60 minutes prior to testing.

  • Drug Administration: Administer this compound or vehicle as described for the EPM.

  • Testing:

    • Place the animal in the center of the open field.

    • Record its activity for a period of 5-10 minutes using a video tracking system.

  • Data Analysis:

    • Anxiety-related measures: Time spent in the center of the field, latency to first enter the center, and number of entries into the center. An increase in these parameters suggests an anxiolytic effect.

    • Locomotor activity measures: Total distance traveled, number of line crossings, and rearing frequency. These measures help to rule out confounding effects of sedation or hyperactivity.

Light-Dark Box Test

This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

Experimental Workflow

LDB_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Two-compartment box (one dark, one brightly lit) Habituation Acclimate animal to testing room (30-60 min) Dosing Administer this compound or Vehicle (e.g., 30 min prior to test) Habituation->Dosing Placement Place animal in the light compartment Dosing->Placement Recording Record behavior for 5-10 minutes Placement->Recording Primary Time spent in the light compartment Recording->Primary Secondary Number of transitions between compartments Latency to enter the dark compartment Recording->Secondary

Caption: Workflow for the Light-Dark Box Test.

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Typically mice.

  • Habituation: Acclimate the animals to the testing room as previously described.

  • Drug Administration: Administer this compound or vehicle.

  • Testing:

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for 5-10 minutes.

    • Record the session with a video camera and tracking software.

  • Data Analysis:

    • Measure the time spent in the light compartment. An increase in this duration is indicative of an anxiolytic effect.

    • Count the number of transitions between the two compartments. This can be a measure of exploratory activity.

    • Measure the latency to the first entry into the dark compartment.

Summary of Potential this compound Effects and Data Presentation

While specific quantitative data for this compound in these anxiolytic models is limited in the public domain, based on its mechanism as a GABA agonist, the expected outcomes would be an increase in behaviors associated with reduced anxiety. The following tables are templates for how to structure the data obtained from such studies.

Table 1: Hypothetical Effects of this compound in the Elevated Plus-Maze (EPM) Test in Rats

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
Vehicle-
This compound10
This compound30
This compound100
Diazepam (Control)2

Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT) in Mice

Treatment GroupDose (mg/kg)Time in Center (s)Distance in Center (cm)Total Distance (cm)Rearing Frequency
Vehicle-
This compound10
This compound30
This compound100
Diazepam (Control)1.5

Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test in Mice

Treatment GroupDose (mg/kg)Time in Light Box (s)TransitionsLatency to Dark (s)
Vehicle-
This compound10
This compound30
This compound100
Diazepam (Control)1.5

Conclusion

This compound's action as a GABA-A and GABA-B receptor agonist provides a strong rationale for its investigation as a potential anxiolytic agent. The behavioral protocols detailed in these application notes provide a robust framework for systematically evaluating its effects on anxiety-like behaviors in rodents. While the existing literature predominantly focuses on its anticonvulsant properties, further research using these standardized models is warranted to fully elucidate the anxiolytic profile of this compound. The generation of quantitative data, as outlined in the example tables, will be critical for determining its efficacy and dose-response relationship in the context of anxiety.

Application Notes and Protocols for Long-Term Administration of Progabide in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progabide is a gamma-aminobutyric acid (GABA) receptor agonist that has been investigated for its therapeutic potential in epilepsy and other neurological and psychiatric disorders.[1] As a prodrug, it is metabolized into active compounds that exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[2] this compound and its metabolites act as agonists at both GABA-A and GABA-B receptors, leading to a reduction in neuronal excitability.[2][3][4] This dual action provides a comprehensive approach to enhancing inhibitory neurotransmission. These application notes provide detailed protocols for the long-term administration of this compound in chronic research studies, covering various species and essential monitoring parameters.

Long-Term Administration Protocols

Chronic studies involving this compound require carefully planned administration protocols tailored to the species and research objectives. The following table summarizes dosing information from preclinical and clinical studies.

SpeciesRoute of AdministrationDosage RangeStudy DurationNotes
Rat Intraperitoneal (IP)12.5 - 150 mg/kg/dayAcute and sub-chronic studiesDoses at the higher end of this range may be associated with sedation and ataxia.
Rhesus Monkey Oral (PO) / Intravenous (IV)50 - 100 mg (total dose)Up to 7 daysPharmacokinetic studies have been conducted using both oral and intravenous routes.
Human Oral (PO)16 - 63 mg/kg/daySeveral weeks to monthsUsed in clinical trials for epilepsy, often as an add-on therapy.

Experimental Protocols

Preparation of this compound for Administration

a) Oral Formulation for Preclinical Studies (Suspension)

For oral administration in animal studies, this compound can be prepared as a suspension. A common vehicle for poorly water-soluble drugs is a combination of methylcellulose and Tween 80.

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • 0.1% (v/v) Polysorbate 80 (Tween 80) in sterile water

    • Sterile water for injection

    • Glass mortar and pestle or homogenizer

    • Sterile amber glass bottle

  • Protocol:

    • Calculate the required amount of this compound and vehicle for the desired concentration and total volume.

    • In a clean hood, weigh the appropriate amount of this compound powder.

    • Triturate the this compound powder in a glass mortar with a small amount of the 0.5% methylcellulose/0.1% Tween 80 vehicle to create a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

    • Transfer the final suspension to a sterile, amber glass bottle to protect from light.

    • Store the suspension at 4°C for up to one week. Shake well before each use to ensure homogeneity.

b) Intraperitoneal Formulation (Solution)

For intraperitoneal injections in rodent studies, this compound can be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Sterile saline (0.9% NaCl)

    • Sterile conical tubes

  • Protocol:

    • Determine the desired final concentration of this compound. Note that the final concentration of DMSO should be kept to a minimum to avoid solvent toxicity.

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the minimum volume of DMSO required to dissolve the this compound. Vortex or sonicate briefly if necessary.

    • Once dissolved, add sterile saline to reach the final desired volume and concentration. Ensure the solution remains clear. If precipitation occurs, the concentration may be too high.

    • Prepare fresh daily.

Long-Term Administration Procedures

a) Oral Gavage in Rodents

  • Materials:

    • Appropriately sized gavage needles (e.g., 18-20 gauge for rats)

    • Syringes

    • This compound suspension

  • Protocol:

    • Gently restrain the animal.

    • Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to prevent stomach perforation.

    • Fill the syringe with the prescribed volume of the this compound suspension.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the suspension slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure.

b) Intraperitoneal Injection in Rodents

  • Materials:

    • 23-25 gauge needles

    • Syringes

    • This compound solution

  • Protocol:

    • Restrain the animal, exposing the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of discomfort.

Safety and Toxicity Monitoring Plan

Long-term administration of this compound necessitates a comprehensive monitoring plan to assess safety and potential toxicity.

Parameter CategorySpecific AssessmentsFrequency
Clinical Observations Daily checks for changes in behavior, posture, activity levels, and signs of pain or distress. Weekly detailed physical examination.Daily / Weekly
Body Weight and Food/Water Intake Record body weight at least twice weekly. Monitor food and water consumption.Bi-weekly
Hematology Complete blood count (CBC) with differential to assess red and white blood cells, and platelets.Baseline, monthly, and at termination.
Clinical Chemistry Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, and glucose.Baseline, monthly, and at termination.
Ophthalmology Examination of the eyes for any abnormalities.Baseline and at termination.
Histopathology At the end of the study, conduct a full necropsy and collect major organs and tissues for histopathological examination. Pay close attention to the liver.At termination.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects through the activation of both GABA-A and GABA-B receptors. The following diagram illustrates the downstream signaling events following receptor activation.

Progabide_Signaling_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A activates GABA_B GABA-B Receptor This compound->GABA_B activates Cl_channel Cl- Channel Opening GABA_A->Cl_channel G_protein G-protein Activation (Gi/o) GABA_B->G_protein Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP cAMP->Reduced_Excitability K_efflux K+ Efflux K_channel->K_efflux K_efflux->Hyperpolarization Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Reduced_Excitability

Caption: this compound's dual activation of GABA-A and GABA-B receptors.

Experimental Workflow for a Chronic this compound Study

The following diagram outlines a general workflow for conducting a long-term study with this compound.

Chronic_Study_Workflow start Study Initiation acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Data Collection (Weight, Blood Samples) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic this compound Administration (Vehicle, Low, Mid, High Dose) randomization->treatment monitoring In-life Monitoring (Clinical Signs, Weight, etc.) treatment->monitoring termination Study Termination & Necropsy treatment->termination interim Interim Assessments (e.g., Blood Collection) monitoring->interim interim->treatment analysis Data Analysis (Statistics, Histopathology) termination->analysis

Caption: General workflow for a chronic this compound study.

Conclusion

The successful implementation of long-term this compound administration in chronic studies hinges on meticulous planning and execution of protocols. Adherence to appropriate dosing schedules, careful preparation of formulations, and a robust safety monitoring plan are critical for generating reliable and reproducible data. The information and protocols provided herein serve as a comprehensive guide for researchers investigating the chronic effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Progabide Solubility Issues for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Progabide in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized by low intrinsic aqueous solubility. Its solubility is reported to be approximately 70.9 mg/L, which is equivalent to 14.5 x 10⁻⁵ M.[1][2] As a weak base, its solubility is pH-dependent and increases with a decrease in pH.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO, with reports of up to 250 mg/mL.[3][4] It is advisable to use a newly opened, anhydrous grade of DMSO to avoid issues with hygroscopy, which can impact solubility.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. However, for particularly sensitive cell lines, it is crucial to keep the concentration below 2%. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: Can I use other organic solvents to dissolve this compound?

While DMSO is the most common choice, other water-miscible organic solvents could potentially be used. However, their compatibility with your specific in vitro system and their potential for cytotoxicity must be thoroughly evaluated.

Q5: How does pH affect this compound's solubility?

This compound behaves as a typical weak base, meaning its solubility increases as the pH of the solution decreases. This is an important consideration when preparing solutions in buffered media for in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in the lab.

Problem Possible Cause Troubleshooting Steps
This compound precipitates out of solution when added to aqueous media. The aqueous solubility limit has been exceeded.- Prepare a higher concentration stock solution in DMSO. - Decrease the final concentration of this compound in your experiment. - Perform a serial dilution of the DMSO stock into your aqueous medium while vortexing to ensure rapid mixing. - Consider a two-step dilution method as described in the experimental protocols.
The pH of the final solution is too high.- If your experimental conditions allow, slightly lower the pH of your aqueous medium to increase this compound's solubility.
Inconsistent results between experiments. Incomplete dissolution of this compound stock.- Ensure complete dissolution of the this compound powder in DMSO. Sonication is recommended to aid dissolution. - Visually inspect your stock solution for any undissolved particles before use.
Degradation of this compound.- this compound has maximum stability at a pH between 6 and 7. - Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C for long-term storage.
Observed cytotoxicity in cell-based assays. High final DMSO concentration.- Reduce the final DMSO concentration in your cell culture medium to below 0.5%, or even lower for sensitive cells. - Include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to differentiate between compound and solvent effects.
This compound-induced toxicity.- Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line.

Quantitative Data Summary

The following table summarizes the key solubility data for this compound.

Parameter Value Solvent/Conditions Reference
Aqueous Solubility 14.5 x 10⁻⁵ MWater
70.9 mg/LWater
DMSO Solubility 225 mg/mL (672.1 mM)DMSO (sonication recommended)
250 mg/mL (746.78 mM)DMSO (ultrasonic)
LogP 3.06Not specified
Stability Maximum stability at pH 6-7Aqueous solution

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture medium (supplemented with serum as required by the cell line)

  • Sterile tubes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Recommended two-step dilution method to avoid precipitation: a. First, dilute the DMSO stock solution 1:10 or 1:100 in pre-warmed complete cell culture medium. Vortex immediately after adding the stock solution. b. Use this intermediate dilution to prepare the final concentrations for your experiment.

  • Ensure the final DMSO concentration in your assay does not exceed the tolerance level of your cells (typically ≤ 0.5%).

  • Use the prepared working solutions immediately for your experiments.

Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay progabide_powder This compound Powder stock_solution High Concentration Stock Solution (e.g., 100 mM) progabide_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution vortex Vortex/Sonicate stock_solution->vortex working_solution Final Working Solution stock_solution->working_solution Serial Dilution cell_medium Pre-warmed Cell Culture Medium cell_medium->working_solution cell_culture Cell Culture working_solution->cell_culture Treatment data_analysis Data Analysis cell_culture->data_analysis Readout

Caption: Workflow for preparing this compound solutions for in vitro experiments.

This compound Signaling Pathway

G cluster_receptor GABA Receptors This compound This compound (Prodrug) active_metabolites Active Metabolites (including GABA) This compound->active_metabolites Metabolism gaba_a GABA-A Receptor active_metabolites->gaba_a Agonist gaba_b GABA-B Receptor active_metabolites->gaba_b Agonist cl_influx Increased Cl- Influx gaba_a->cl_influx ca_influx Decreased Ca2+ Influx gaba_b->ca_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Neuronal Inhibition hyperpolarization->neuronal_inhibition ca_influx->neuronal_inhibition

References

Technical Support Center: Managing Progabide-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of progabide-induced hepatotoxicity. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the evidence for this compound's hepatotoxicity?

A1: this compound, a GABA receptor agonist, has been associated with severe hepatic injury in clinical cases.[1] Patients have presented with symptoms such as encephalopathy, jaundice, and markedly elevated serum aminotransferase levels.[1] Liver biopsies in these cases have shown extensive hepatocellular necrosis.[1] The proposed mechanisms for this hepatotoxicity include an immunologically mediated response, suggested by the presence of eosinophilia and increased serum IgE, or direct toxic injury from the lipophilic moiety of the this compound molecule interacting with hepatocyte cell membranes.[1]

Q2: What are the potential mechanisms of this compound-induced liver injury?

A2: While the exact mechanisms are not fully elucidated for this compound, drug-induced liver injury (DILI) generally involves the formation of reactive metabolites, oxidative stress, mitochondrial dysfunction, and immune-mediated responses.[2] For this compound, both direct cytotoxicity and an immune-mediated pathway have been suggested. The formation of reactive metabolites during its metabolism could lead to cellular damage and trigger an inflammatory response.

Q3: Are there established animal models for this compound-induced hepatotoxicity?

A3: Currently, there are no widely established and validated animal models specifically for this compound-induced hepatotoxicity reported in the literature. However, researchers can adapt existing protocols for inducing DILI with other compounds to study this compound. Models using drugs like acetaminophen, isoniazid, or carbon tetrachloride provide a strong starting point for developing a this compound-specific model. This would typically involve dose-ranging studies to determine an appropriate dose of this compound that induces reproducible liver injury in the chosen animal model (e.g., rats or mice).

Q4: What biochemical markers should be monitored to assess this compound-induced hepatotoxicity?

A4: Key biochemical markers for liver injury include serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin. ALT and AST are sensitive indicators of hepatocellular damage. An increase in ALP can suggest cholestatic injury. Total bilirubin is a marker of overall liver function. Additionally, markers of oxidative stress such as malondialdehyde (MDA) and reduced glutathione (GSH) can provide mechanistic insights.

Q5: What histopathological changes are expected in this compound-induced liver injury?

A5: Based on clinical reports and general DILI pathology, expected histopathological findings in an animal model of this compound-induced hepatotoxicity would include hepatocellular necrosis (especially centrilobular), inflammatory cell infiltration, cellular degeneration (such as ballooning), and potential cholestasis. The severity of these changes would likely be dose-dependent.

Troubleshooting Guides

Problem 1: No significant increase in liver enzymes (ALT, AST) after this compound administration.

Possible Cause Troubleshooting Step
Insufficient Dose The dose of this compound may be too low to induce detectable hepatotoxicity. Conduct a dose-response study with increasing doses of this compound.
Inappropriate Route of Administration The chosen route of administration (e.g., oral gavage, intraperitoneal injection) may result in poor bioavailability. Consider alternative routes of administration.
Animal Strain/Species Resistance The selected animal strain or species may be resistant to this compound-induced hepatotoxicity. Review literature for species-specific differences in drug metabolism and consider using a different strain or species.
Timing of Sample Collection Blood samples may have been collected too early or too late to detect the peak in enzyme levels. Conduct a time-course study to determine the optimal time point for sample collection after this compound administration.

Problem 2: High variability in liver enzyme levels between animals in the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent Dosing Inaccurate or inconsistent administration of this compound can lead to variable responses. Ensure precise and consistent dosing for all animals.
Underlying Health Issues Pre-existing subclinical health problems in some animals can affect their response to the drug. Use healthy animals from a reputable supplier and allow for an adequate acclimatization period.
Genetic Variability Outbred stocks of animals can have greater genetic variability, leading to different metabolic responses. Consider using an inbred strain to reduce genetic variability.
Diet and Environmental Factors Differences in food consumption or environmental stress can influence liver metabolism and drug toxicity. Standardize housing conditions, diet, and handling procedures.

Problem 3: Unexpected animal mortality in high-dose groups.

Possible Cause Troubleshooting Step
Acute Toxicity The high dose of this compound may be causing acute systemic toxicity, not just hepatotoxicity. Lower the dose and perform a more gradual dose-escalation study.
Off-Target Effects This compound may have other toxic effects on vital organs. Perform a more comprehensive necropsy and histopathological examination of other organs.
Vehicle Toxicity The vehicle used to dissolve or suspend this compound may be contributing to the toxicity. Run a vehicle-only control group to assess its effects.

Data Presentation: Representative Biochemical Markers in DILI Animal Models

The following table provides a summary of expected changes in key biochemical markers based on general drug-induced liver injury models. These values should be considered as a general guide for designing experiments with this compound, and specific results may vary.

Parameter Control Group (Vehicle) Low-Dose this compound High-Dose this compound Reference Drug (e.g., Acetaminophen)
ALT (U/L) 25 - 5050 - 150> 200> 300
AST (U/L) 50 - 100100 - 300> 400> 500
ALP (U/L) 100 - 250150 - 350> 400> 450
Total Bilirubin (mg/dL) 0.1 - 0.50.5 - 1.5> 2.0> 2.5
GSH (nmol/mg protein) 8 - 125 - 8< 5< 4
MDA (nmol/mg protein) 1 - 22 - 4> 5> 6

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Dosing:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Divide animals into groups: Vehicle control, low-dose this compound, and high-dose this compound. A positive control group with a known hepatotoxic agent like acetaminophen (e.g., 500 mg/kg) can be included.

    • Administer this compound or vehicle orally via gavage once daily for a predetermined period (e.g., 7, 14, or 28 days). The specific doses of this compound should be determined from preliminary dose-ranging studies.

  • Sample Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Anesthetize the animals and collect blood via cardiac puncture for biochemical analysis.

    • Euthanize the animals and immediately excise the liver.

  • Biochemical Analysis:

    • Separate serum from the blood samples by centrifugation.

    • Measure serum levels of ALT, AST, ALP, and total bilirubin using standard assay kits.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the slides under a microscope for evidence of hepatocellular necrosis, inflammation, and other pathological changes.

  • Oxidative Stress Markers (Optional):

    • Homogenize a portion of the fresh liver tissue.

    • Measure levels of MDA and GSH in the liver homogenate using appropriate assay kits.

Protocol 2: Evaluation of a Hepatoprotective Agent against this compound-Induced Hepatotoxicity

  • Animal Model and Induction of Hepatotoxicity: Follow steps 1-3 from Protocol 1 to induce liver injury with a pre-determined toxic dose of this compound.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound only.

    • Group 3: this compound + Hepatoprotective agent (e.g., N-acetylcysteine or Silymarin).

    • Group 4: Hepatoprotective agent only.

  • Dosing Regimen: Administer the hepatoprotective agent at a specified dose and route, either before or concurrently with this compound administration, depending on the study design (preventive or therapeutic).

  • Sample Collection and Analysis: Follow steps 4-7 from Protocol 1 to assess the extent of liver injury and the protective effect of the treatment.

Visualizations

cluster_0 This compound Metabolism and Cellular Stress cluster_1 Hepatocellular Injury and Immune Response This compound This compound Metabolism Hepatic Metabolism (CYP450 enzymes) This compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction OxidativeStress Oxidative Stress (Increased ROS) GSH_Depletion->OxidativeStress HepatocyteInjury Hepatocyte Injury & Necrosis OxidativeStress->HepatocyteInjury OxidativeStress->HepatocyteInjury MitochondrialDysfunction->OxidativeStress MitochondrialDysfunction->HepatocyteInjury MitochondrialDysfunction->HepatocyteInjury DAMPs Release of DAMPs HepatocyteInjury->DAMPs ImmuneActivation Innate Immune Cell Activation DAMPs->ImmuneActivation Inflammation Inflammation (Cytokine Release) ImmuneActivation->Inflammation AdaptiveImmune Adaptive Immune Response ImmuneActivation->AdaptiveImmune Inflammation->HepatocyteInjury AdaptiveImmune->HepatocyteInjury

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

cluster_workflow Experimental Workflow for Managing this compound Hepatotoxicity start Start: Hypothesis of Hepatoprotective Agent animal_model Select Animal Model (e.g., Wistar Rats) start->animal_model dose_ranging This compound Dose-Ranging Study to Determine Toxic Dose animal_model->dose_ranging group_allocation Animal Group Allocation (Control, this compound, this compound + Agent, Agent only) dose_ranging->group_allocation treatment Administer this compound and/or Hepatoprotective Agent group_allocation->treatment monitoring Monitor Clinical Signs and Body Weight treatment->monitoring sample_collection Sample Collection (Blood and Liver Tissue) monitoring->sample_collection biochemical_analysis Biochemical Analysis (ALT, AST, ALP, Bilirubin) sample_collection->biochemical_analysis histopathology Histopathological Examination sample_collection->histopathology oxidative_stress Oxidative Stress Marker Analysis (GSH, MDA) sample_collection->oxidative_stress data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis histopathology->data_analysis oxidative_stress->data_analysis end Conclusion on Agent's Efficacy data_analysis->end

Caption: Experimental workflow for evaluating a hepatoprotective agent.

cluster_troubleshooting Troubleshooting Guide: Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions issue Issue: High Variability in Liver Enzyme Data cause1 Inconsistent Dosing issue->cause1 cause2 Animal Health Status issue->cause2 cause3 Genetic Variability issue->cause3 cause4 Environmental Factors issue->cause4 solution1 Ensure Precise Dosing Technique cause1->solution1 solution2 Source Healthy Animals and Acclimatize Properly cause2->solution2 solution3 Use Inbred Strains cause3->solution3 solution4 Standardize Housing, Diet, and Handling cause4->solution4

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing Progabide dosage to minimize sedative side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments involving Progabide, with a specific focus on minimizing its sedative side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to sedation?

This compound is a GABA receptor agonist, acting on both GABA-A and GABA-B receptors.[1] It is a prodrug that is metabolized in the body to its active compounds.[2] The sedative effects of this compound are a direct consequence of its agonistic action on GABA receptors, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[2] Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of neurons and reducing neuronal excitability.[2] This widespread neuronal inhibition in the CNS contributes to the therapeutic anticonvulsant effects, but also to dose-dependent side effects such as drowsiness and dizziness.[3]

Q2: Are there established dosage guidelines for this compound to minimize sedation?

While specific, officially sanctioned dose-titration schedules for this compound aimed at minimizing sedation are not widely published, general principles of dose adjustment for antiepileptic drugs can be applied. The core principle is to "start low and go slow" to allow the central nervous system to adapt to the medication. A gradual titration to the minimum effective dose is recommended to maintain therapeutic efficacy while reducing the incidence and severity of side effects. In a clinical trial, mild transient sedative side effects were observed in two patients receiving an average daily dose of 2100 mg of this compound as an add-on therapy.

Q3: What are the key pharmacokinetic parameters of this compound to consider during experimental design?

This compound is metabolized into several active compounds, including a more potent GABA receptor agonist. In animal models, it has been shown to readily cross the blood-brain barrier. Understanding the pharmacokinetic profile is crucial for designing dosing schedules that maintain therapeutic concentrations while avoiding peaks that may exacerbate sedative effects.

Troubleshooting Guides

Issue: Excessive Sedation Observed in Preclinical Models

Possible Cause 1: Initial Dose is Too High.

  • Troubleshooting Steps:

    • Review the literature for dose-response studies of this compound in the specific animal model being used.

    • If data is unavailable, initiate dosing at the lower end of the reported effective dose range for anticonvulsant activity.

    • Implement a dose-escalation study with multiple dose groups to identify the minimal effective dose with an acceptable sedation profile.

Possible Cause 2: Rapid Dose Escalation.

  • Troubleshooting Steps:

    • Increase the time interval between dose escalations to allow for physiological adaptation.

    • Monitor for sedative effects at each dose level before proceeding to the next.

Possible Cause 3: Concurrent Administration of Other CNS Depressants.

  • Troubleshooting Steps:

    • Review all concurrently administered substances for potential synergistic sedative effects.

    • If possible, conduct studies with this compound as a monotherapy before evaluating it in combination with other agents.

Issue: Difficulty in Quantifying Sedative Effects

Possible Cause: Inappropriate or Insensitive Behavioral Assay.

  • Troubleshooting Steps:

    • Utilize a battery of behavioral tests to assess different aspects of sedation and motor coordination. The Open Field Test can be used to measure locomotor activity, while the Rotarod Test can assess motor coordination and balance.

    • Ensure that the experimental parameters of the chosen assays (e.g., duration of the test, rotational speed of the rotarod) are optimized to detect subtle sedative effects.

Data Presentation

Table 1: Illustrative Preclinical Sedation Data for this compound

Disclaimer: The following table is a representative summary based on qualitative descriptions from preclinical studies. Comprehensive quantitative public data is limited.

Dose (mg/kg, i.p. in rats)Observed Sedative/Ataxic EffectsAnticonvulsant EfficacyReference
50Minimal to no observable sedation.Moderate reduction in seizure severity.
100Mild sedation and ataxia observed.Significant attenuation of seizure duration and severity.
200Pronounced sedation and ataxia.Strong anticonvulsant effects.

Table 2: Sedative Side Effects in a Clinical Setting (Add-on Therapy)

DrugAverage Daily DoseNumber of PatientsSedative Side EffectsReference
This compound2100 mg11Mild transient sedation in 2 patients.
PlaceboN/A11Not reported.

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity as an indicator of sedation.

Methodology:

  • Apparatus: A square arena (e.g., 40x40 cm) with walls, often made of a non-reflective material. The floor is typically divided into a grid of equal squares.

  • Procedure:

    • Administer this compound or vehicle control to the test animals (e.g., mice or rats) at the desired doses and time points prior to testing.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity using an overhead video camera for a set duration (e.g., 5-10 minutes).

    • Analyze the recordings for parameters such as total distance traveled, time spent in the center versus the periphery, and the number of line crossings.

  • Interpretation: A significant decrease in locomotor activity in the this compound-treated group compared to the control group is indicative of a sedative effect.

Rotarod Test for Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination and balance, which can be impaired by sedation.

Methodology:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Train the animals on the rotarod at a constant, low speed for a set period on consecutive days until a stable baseline performance is achieved.

    • On the test day, administer this compound or vehicle control.

    • At a predetermined time after administration, place the animal on the rotating rod.

    • The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod for each animal.

  • Interpretation: A significant decrease in the latency to fall in the this compound-treated group compared to the control group suggests impaired motor coordination, which can be a manifestation of sedation.

Mandatory Visualizations

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A GABA-A Receptor (Ligand-gated Cl- Channel) This compound->GABA_A Agonist GABA_B GABA-B Receptor (GPCR) This compound->GABA_B Agonist Cl_influx Cl- Influx GABA_A->Cl_influx Opens G_protein G-protein (Gi/o) GABA_B->G_protein Activates Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Therapeutic_Sedative_Effects Therapeutic & Sedative Effects Neuronal_Inhibition->Therapeutic_Sedative_Effects AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP cAMP->Neuronal_Inhibition Modulates K_efflux K+ Efflux K_channel->K_efflux K_efflux->Hyperpolarization

Caption: this compound's dual agonistic action on GABA-A and GABA-B receptors.

Experimental_Workflow cluster_dose_finding Dose-Response & Sedation Profiling cluster_optimization Dosage Optimization Dose_Selection Select Dose Range (Based on literature) Animal_Groups Assign Animals to Dose Groups (including vehicle control) Dose_Selection->Animal_Groups Progabide_Admin Administer this compound Animal_Groups->Progabide_Admin Behavioral_Tests Conduct Behavioral Tests (Open Field, Rotarod) Progabide_Admin->Behavioral_Tests Data_Analysis Analyze Sedative Effects vs. Efficacy Behavioral_Tests->Data_Analysis Titration_Start Initiate Low-Dose Titration Schedule Data_Analysis->Titration_Start Inform Optimization Monitor_Side_Effects Monitor for Sedation & Ataxia Titration_Start->Monitor_Side_Effects Dose_Adjustment Adjust Dose Based on Sedation/Efficacy Balance Monitor_Side_Effects->Dose_Adjustment Assess_Efficacy Assess Therapeutic Efficacy Assess_Efficacy->Dose_Adjustment Dose_Adjustment->Monitor_Side_Effects Iterate Optimal_Dose Identify Optimal Therapeutic Window Dose_Adjustment->Optimal_Dose

Caption: Workflow for optimizing this compound dosage in preclinical studies.

References

Troubleshooting inconsistent results in Progabide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Progabide.

FAQs: General Questions about this compound

What is this compound and its primary mechanism of action?

This compound is a gamma-aminobutyric acid (GABA) receptor agonist.[1][2] It is a prodrug that is metabolized in the body to active compounds that enhance GABAergic neurotransmission, the primary inhibitory system in the central nervous system (CNS).[2] this compound and its metabolites act as agonists at both GABA-A and GABA-B receptors, which helps to reduce neuronal excitability.[2][3]

What are the main applications of this compound in research?

This compound is primarily used in research to investigate the GABAergic system's role in various neurological and psychiatric conditions. It has been extensively studied as an anticonvulsant for epilepsy. Research has also explored its potential in treating Parkinson's disease, schizophrenia, clinical depression, and anxiety disorders.

What are the known metabolites of this compound and are they active?

This compound is metabolized into several active compounds, including SL-75.102 (this compound acid), gabamide, and GABA itself. SL-75.102 is a more potent GABA receptor agonist than the parent compound. Both this compound and SL-75.102 can cross the blood-brain barrier.

What are the optimal storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. Direct sunlight should be avoided.

Troubleshooting Guide: Inconsistent Experimental Results

Problem 1: High variability in in vitro electrophysiology recordings (e.g., patch clamp).

Question: My patch-clamp recordings show inconsistent responses to this compound application. What could be the cause?

Possible Causes and Solutions:

  • Inconsistent Drug Concentration:

    • Solution: Ensure accurate and consistent preparation of this compound solutions. Due to its low aqueous solubility, consider using a stock solution in DMSO (with a final concentration in the recording solution typically below 0.1%) and sonication to aid dissolution. Prepare fresh solutions daily.

  • Receptor Desensitization:

    • Solution: Prolonged exposure to GABA agonists can lead to receptor desensitization. Apply this compound for short durations and allow for sufficient washout periods between applications to allow receptors to return to their resting state.

  • Cell Health and Viability:

    • Solution: Only use healthy cells with stable baseline membrane properties. Monitor parameters like resting membrane potential and input resistance throughout the experiment.

  • Inconsistent Pipette Resistance:

    • Solution: Use recording pipettes with a consistent resistance (e.g., 3-7 MΩ for neuronal cultures) to ensure comparable recording conditions across cells.

  • Variable GABA Receptor Subunit Expression:

    • Solution: If using cell lines, be aware that GABA-A receptor subunit composition can vary, affecting agonist affinity. Use a cell line with stable and well-characterized receptor expression. For primary cultures, variability between preparations is expected; increase the number of recorded cells to account for this.

Problem 2: Unreliable results in behavioral assays (e.g., elevated plus-maze).

Question: I am observing high variability in my elevated plus-maze experiments with this compound. How can I improve consistency?

Possible Causes and Solutions:

  • Animal Handling and Stress:

    • Solution: Handle animals consistently and habituate them to the experimental room and the experimenter for several days before testing. Inconsistent handling can significantly impact anxiety levels and behavioral responses.

  • Time of Day and Circadian Rhythms:

    • Solution: Conduct behavioral testing at the same time each day to minimize the influence of circadian variations in neurotransmitter levels and activity.

  • Inconsistent Drug Administration:

    • Solution: Ensure precise and consistent drug administration routes and timing. For intraperitoneal injections, ensure the injection is performed correctly to avoid injection into the gut or other organs.

  • Environmental Factors:

    • Solution: Maintain consistent lighting, temperature, and noise levels in the testing room. Even minor changes in the environment can affect rodent behavior.

  • Metabolism and Prodrug Activation:

    • Solution: The conversion of this compound to its active metabolites takes time. Consider the pharmacokinetic profile of the drug and choose a testing time point that aligns with the peak concentration of the active metabolites in the brain.

Problem 3: Discrepancies in receptor binding assays.

Question: My GABA receptor binding assays with this compound are yielding inconsistent affinity values. What factors could be at play?

Possible Causes and Solutions:

  • Incomplete Removal of Endogenous GABA:

    • Solution: Thoroughly wash the membrane preparations to remove any endogenous GABA that could compete with this compound for receptor binding.

  • Incorrect Buffer Composition:

    • Solution: Ensure the binding buffer has the correct pH and ionic composition. For GABA-B receptor binding assays, the presence of calcium is crucial.

  • Degradation of this compound:

    • Solution: Prepare fresh this compound solutions for each experiment. The stability of this compound can be pH-dependent.

  • Inadequate Incubation Time or Temperature:

    • Solution: Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium.

  • Non-Specific Binding:

    • Solution: Accurately determine non-specific binding using a high concentration of a standard GABA agonist or antagonist to ensure you are measuring specific binding to the receptors of interest.

Problem 4: Inconsistent anticonvulsant effects in animal models.

Question: The anticonvulsant effect of this compound varies significantly between my animal experiments. What should I investigate?

Possible Causes and Solutions:

  • Animal Strain and Genetics:

    • Solution: Different rodent strains can exhibit varying sensitivities to GABAergic drugs due to genetic differences in receptor expression and metabolism. Use a consistent and well-characterized animal strain.

  • Seizure Model Variability:

    • Solution: The efficacy of anticonvulsants can vary depending on the seizure model used (e.g., pentylenetetrazol, maximal electroshock). Ensure the chosen model is appropriate for studying GABAergic mechanisms and that the induction of seizures is consistent across animals.

  • Drug Metabolism and Co-medication:

    • Solution: Be aware that this compound's metabolism can be influenced by other drugs. If using a model that involves co-administration of other compounds, consider potential drug-drug interactions.

  • Dose-Response Relationship:

    • Solution: The effects of this compound can be dose-dependent. Perform a thorough dose-response study to identify the optimal therapeutic window for your specific model.

Data Summary Tables

Table 1: Pharmacological Profile of this compound and its Major Active Metabolite

CompoundTarget(s)Reported Potency (IC50/EC50)Key Characteristics
This compound GABA-A and GABA-B ReceptorsWeak agonist; specific values vary across studies.Prodrug, crosses the blood-brain barrier.
SL-75.102 (this compound Acid) GABA-A and GABA-B ReceptorsMore potent agonist than this compound; specific values vary.Active metabolite, crosses the blood-brain barrier.

Table 2: Summary of Inconsistent Efficacy Data from Clinical Trials in Epilepsy

StudyPatient PopulationDosing RegimenKey Findings
Multicenter, double-blind, placebo-controlled trialPatients with partial seizures on phenytoin and carbamazepineNot specifiedNo statistically significant difference between this compound and placebo in seizure frequency or duration.
Double-blind, crossover trial20 "therapy-resistant" epileptic patients+/- 30 mg/kg/day9 out of 20 patients had a 48-100% reduction in total seizure count. Significant reduction in total and complex partial seizures compared to placebo.
Double-blind, cross-over add-on trial11 patients with intractable complex partial seizuresAverage 2100 mg/dayOnly one patient showed a >50% reduction in seizure frequency.
Double-blind, crossover study51 patients with standard anticonvulsant therapy30-40 mg/daySeizure frequency was reduced by ~50% in 18 patients on this compound versus 8 on placebo. 6 patients were seizure-free on this compound vs. 2 on placebo.
Double-blind, randomized, two-period, cross-over trial20 therapy-resistant epileptic patients19.3-36 mg/kg/daySeizures were reduced in 14 of 15 patients. 6 patients had an 88-97% reduction in total seizure count.
Double-blind, cross-over trial19 adult patients with refractory chronic partial epilepsyMean of 32 mg/kg/dayDid not significantly change seizure frequency.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings for GABA-A Receptor Agonists
  • Cell Preparation: Culture cells (e.g., HEK293 cells stably expressing GABA-A receptors or primary neurons) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES (pH 7.2 with KOH).

  • Recording:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

    • Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with internal solution.

    • Approach a cell and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Drug Application:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to make a stock solution and dilute to the final concentration in the external solution immediately before use.

    • Apply this compound for a short duration (e.g., 3 seconds) using a fast-application system.

    • Wash out the drug for a sufficient period (e.g., 30-60 seconds) to allow for receptor recovery.

  • Data Analysis: Measure the peak amplitude of the inward current induced by this compound.

Protocol 2: Elevated Plus-Maze Assay for Anxiety-Related Behavior
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation: Acclimate rodents to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera connected to a tracking software.

  • Data Analysis:

    • Measure the time spent in the open arms and closed arms.

    • Measure the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries as indices of anxiety-like behavior.

Protocol 3: GABA-A Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize rat brains in an appropriate buffer (e.g., 0.32 M sucrose).

    • Perform a series of centrifugations to isolate the membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, use a high concentration of a known GABA-A agonist (e.g., GABA).

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by fitting the competition binding data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows (Graphviz Visualizations)

G cluster_0 This compound Administration cluster_1 Metabolism cluster_2 Action at Receptors This compound This compound (Prodrug) Metabolism Hepatic Metabolism This compound->Metabolism SL75102 SL-75.102 (Active) Metabolism->SL75102 Gabamide Gabamide (Active) Metabolism->Gabamide GABA GABA (Active) Metabolism->GABA GABA_A GABA-A Receptor SL75102->GABA_A Agonist GABA_B GABA-B Receptor SL75102->GABA_B Agonist Gabamide->GABA_A Agonist GABA->GABA_A Agonist GABA->GABA_B Agonist G cluster_0 GABA-A Receptor Activation cluster_1 Ion Channel Gating cluster_2 Cellular Response GABA_agonist GABA / this compound Metabolites GABA_A GABA-A Receptor GABA_agonist->GABA_A Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability G cluster_0 GABA-B Receptor Activation cluster_1 G-Protein Signaling cluster_2 Downstream Effects GABA_agonist GABA / this compound Metabolites GABA_B GABA-B Receptor (GPCR) GABA_agonist->GABA_B G_protein G-Protein Activation (Gi/o) GABA_B->G_protein Adenylyl_cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_cyclase K_channel Activation of K+ Channels G_protein->K_channel cAMP Reduced cAMP Adenylyl_cyclase->cAMP K_efflux K+ Efflux K_channel->K_efflux Reduced_release Reduced Neurotransmitter Release cAMP->Reduced_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_release G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Variables cluster_3 Data Analysis Inconsistent_Results Inconsistent Experimental Results Check_Reagents Verify Reagent Quality and Concentration Inconsistent_Results->Check_Reagents Check_Protocols Review and Standardize Protocols Inconsistent_Results->Check_Protocols Check_Equipment Calibrate and Check Equipment Inconsistent_Results->Check_Equipment Investigate_Stability Assess this compound Stability in Solution Check_Reagents->Investigate_Stability Investigate_Metabolism Consider Prodrug Metabolism Time Check_Protocols->Investigate_Metabolism Investigate_Biologicals Check Cell Line/Animal Strain Consistency Check_Equipment->Investigate_Biologicals Review_Analysis Review Data Analysis Methods Investigate_Stability->Review_Analysis Investigate_Metabolism->Review_Analysis Investigate_Biologicals->Review_Analysis Statistical_Power Increase Sample Size Review_Analysis->Statistical_Power

References

Technical Support Center: Enhancing Oral Bioavailability of Progabide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the oral bioavailability of Progabide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

A1: The primary challenges for this compound's oral administration stem from its physicochemical properties. It is sparingly soluble in water, and its stability is pH-dependent, with maximum stability observed in the neutral pH range of 6 to 7.[1] Its low intrinsic solubility can limit its dissolution rate in the gastrointestinal fluid, which is a critical step for absorption.

Q2: Which formulation strategies are most promising for enhancing this compound's oral bioavailability?

A2: Several advanced formulation strategies can be employed to overcome the challenges associated with this compound. These include:

  • Nanoparticle-Based Systems: Such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can increase the surface area for dissolution and improve absorption.[2][3][4]

  • Lipid-Based Formulations: Particularly Self-Emulsifying Drug Delivery Systems (SEDDS), which can maintain the drug in a solubilized state in the gastrointestinal tract.[5]

  • Cyclodextrin Complexation: This involves encapsulating the this compound molecule within a cyclodextrin complex to enhance its aqueous solubility and dissolution rate.

Q3: Are there any specific safety considerations when working with these advanced formulation technologies?

A3: Yes, while the excipients used in these formulations are generally regarded as safe (GRAS), it is crucial to consider the potential toxicity of surfactants and the overall formulation. Biocompatibility and biodegradability of the chosen lipids and polymers are key parameters to evaluate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of this compound delivery systems.

Nanoparticle-Based Formulations (SLNs/NLCs)
Problem Potential Cause(s) Recommended Solution(s)
Low Entrapment Efficiency Poor affinity of this compound for the lipid matrix; Drug leakage during formulation.Screen different solid and liquid lipids to find a matrix with higher solubilizing capacity for this compound. Optimize the homogenization speed and time. Consider using a combination of surfactants to better stabilize the nanoparticles.
Particle Aggregation Insufficient surfactant concentration; High lipid concentration.Increase the concentration of the stabilizing surfactant. Optimize the lipid-to-surfactant ratio. Sonication can also be employed to break up aggregates.
Inconsistent Particle Size Fluctuations in homogenization pressure or temperature; Inefficient mixing.Ensure consistent processing parameters (pressure, temperature, and stirring speed). A higher number of homogenization cycles can lead to a more uniform particle size distribution.
Burst Release in In Vitro Studies High amount of drug adsorbed on the nanoparticle surface.Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug. Consider incorporating the drug into the core of the lipid matrix more effectively by adjusting the formulation composition.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Potential Cause(s) Recommended Solution(s)
Drug Precipitation Upon Dilution The formulation cannot maintain the drug in a solubilized state in the aqueous environment of the GI tract.Increase the concentration of the surfactant or co-surfactant. Screen for oils and surfactants that have a higher solubilizing capacity for this compound. The use of a co-solvent might be beneficial.
Poor Self-Emulsification Inappropriate ratio of oil, surfactant, and co-surfactant; High viscosity of the formulation.Construct a ternary phase diagram to identify the optimal ratios of the components for efficient self-emulsification. A lower viscosity formulation, potentially achieved by adjusting the co-surfactant, may emulsify more readily.
Inconsistent Droplet Size Formulation is not thermodynamically stable.Re-evaluate the components and their ratios using a pseudo-ternary phase diagram to ensure the formulation is in a stable microemulsion region upon dispersion.
Cyclodextrin Complexation
Problem Potential Cause(s) Recommended Solution(s)
Low Complexation Efficiency Poor fit of the this compound molecule into the cyclodextrin cavity; Steric hindrance.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the most suitable cavity size. Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) to enhance complex formation.
Drug Precipitation from Complex The complex is not stable enough in solution.Increase the molar ratio of cyclodextrin to this compound. The addition of a water-soluble polymer can sometimes enhance the stability of the complex in solution.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Aqueous phase: Purified water

Methodology: High-Pressure Homogenization (Hot Homogenization Technique)

  • Preparation of Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Disperse the accurately weighed amount of this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the Polysorbate 80 in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using a Zetasizer to assess the surface charge and stability of the nanoparticle dispersion.

  • Entrapment Efficiency (%EE): Calculated by separating the unentrapped drug from the SLN dispersion by ultracentrifugation and quantifying the drug in the supernatant. %EE = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

  • Drug Loading (%DL): %DL = [Weight of Drug in SLNs / (Weight of Drug in SLNs + Weight of Lipid)] x 100

In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the prepared formulation in simulated gastrointestinal fluids.

Methodology: Dialysis Bag Method

  • Preparation of Release Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Experimental Setup: Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off.

  • Release Study: Immerse the sealed dialysis bag in a beaker containing a defined volume of the release medium, maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of the developed this compound formulation with that of a this compound suspension.

Methodology:

  • Animal Model: Use healthy male Sprague-Dawley or Wistar rats.

  • Dosing: Divide the rats into two groups. Administer the developed this compound formulation to one group and a this compound suspension (control) to the other group via oral gavage. A third group receiving an intravenous dose of this compound can be included to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.

  • Relative Bioavailability Calculation: Relative Bioavailability (%) = [(AUC_formulation / Dose_formulation) / (AUC_suspension / Dose_suspension)] x 100

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Molecular Weight334.78 g/mol N/A
SolubilitySparingly soluble in water
pKaNot availableN/A
LogPNot availableN/A
BCS Class (putative)Class IIBased on low solubility

Table 2: Example Formulation and Characterization Data for this compound-Loaded SLNs

Formulation CodeLipid:Drug RatioSurfactant Conc. (%)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
SLN-110:11.5180 ± 5.20.21 ± 0.02-25.3 ± 1.575.4 ± 3.1
SLN-215:12.0165 ± 4.80.18 ± 0.01-28.1 ± 1.882.1 ± 2.5
SLN-320:12.5152 ± 3.90.15 ± 0.02-30.5 ± 2.188.6 ± 2.8

Table 3: Example Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension20450 ± 552.02800 ± 310100
This compound-SLN20980 ± 904.07500 ± 650268

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation A This compound API B Excipient Screening (Lipids, Surfactants) A->B C Formulation Preparation (e.g., High-Pressure Homogenization) B->C D Particle Size & Zeta Potential C->D E Entrapment Efficiency C->E F In Vitro Release Study C->F G Animal Dosing (Rats) F->G Optimized Formulation H Pharmacokinetic Analysis G->H I Bioavailability Calculation H->I

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.

troubleshooting_logic Start Low Oral Bioavailability of this compound Formulation Issue Identify Limiting Factor Start->Issue Solubility Poor Solubility/ Dissolution Issue->Solubility Dissolution Rate-Limited? Permeability Low Permeability Issue->Permeability Permeation-Limited? Metabolism First-Pass Metabolism Issue->Metabolism High Hepatic Extraction? Sol_Strategy Strategies: - Nanoparticles - SEDDS - Cyclodextrins Solubility->Sol_Strategy Perm_Strategy Strategies: - Permeation Enhancers - Lipid Formulations Permeability->Perm_Strategy Met_Strategy Strategies: - Metabolism Inhibitors - Prodrug Modification Metabolism->Met_Strategy

Caption: Decision tree for troubleshooting low oral bioavailability of this compound.

References

Technical Support Center: Addressing Off-Target Effects of Progabide in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address potential off-target effects of Progabide in cellular assays. This compound, a GABA receptor agonist, can exhibit a range of off-target activities that may lead to unexpected experimental outcomes.[1][2] This guide offers structured advice, detailed experimental protocols, and quantitative data to help you identify, mitigate, and interpret these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a prodrug of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] It acts as an agonist at both GABA-A and GABA-B receptors.[3] Activation of GABA-A receptors increases chloride ion influx, leading to hyperpolarization and neuronal inhibition. Activation of GABA-B receptors, which are G-protein coupled, leads to downstream effects that also contribute to reduced neuronal excitability. This compound is metabolized into several active compounds, including GABA itself.

Q2: What are the known or potential off-target effects of this compound?

While this compound and its metabolites are selective for GABA receptors, they can influence other neurotransmitter systems and cellular processes. Documented and potential off-target effects include:

  • Modulation of Monoaminergic Systems: this compound can alter the turnover and release of dopamine, norepinephrine, and serotonin. This can lead to complex downstream effects in cellular assays involving these signaling pathways.

  • Hepatotoxicity: Cases of drug-induced liver injury have been associated with this compound, suggesting a potential for cytotoxicity in liver-derived cell lines.

  • Effects on Ion Channels: As a GABA receptor agonist, this compound indirectly influences ion channel activity. While its primary effect is on chloride channels (GABA-A), the modulation of GABA-B receptors can also impact calcium channels.

Q3: I'm observing unexpected changes in cell viability in my assay. Could this be an off-target effect of this compound?

Yes, unexpected cytotoxicity could be an off-target effect, particularly in liver-derived cell lines due to this compound's potential for hepatotoxicity. It is also possible that at high concentrations, this compound could induce off-target effects in other cell types. To investigate this, it is recommended to perform a dose-response curve for cytotoxicity using a standard assay like the MTT assay.

To investigate unexpected signaling pathway modulation, consider the following:

  • Use of Antagonists: Co-treatment with specific antagonists for the suspected off-target receptor can help determine if the observed effect is mediated through that receptor.

  • Control Compounds: Employing a structurally different GABA agonist can help to distinguish between a class effect of GABAergic compounds and a specific off-target effect of this compound.

  • Direct Binding Assays: If available, radioligand binding assays or other biophysical methods can directly measure the affinity of this compound for the suspected off-target receptor.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cellular Assays
Potential Cause Recommended Action Expected Outcome
Hepatotoxicity (in liver cell lines) 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 of this compound in your specific cell line. 2. Compare the cytotoxic concentration range to the concentration required for the desired GABAergic effect. 3. If there is an overlap, consider using a lower, non-toxic concentration of this compound or a different cell line.A clear dose-dependent decrease in cell viability will be observed if this compound is cytotoxic to your cells. This will allow you to define a safe working concentration.
Off-target kinase inhibition 1. Use a lower concentration of this compound. 2. Include a structurally unrelated GABA agonist as a control. 3. If available, perform a kinase profiling assay to screen this compound against a panel of kinases.If the cytotoxicity is due to off-target kinase inhibition, it may be specific to the chemical structure of this compound. The unrelated GABA agonist may not show the same cytotoxic effect.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. 2. Run a solvent-only control to assess its effect on cell viability.The solvent control should show high cell viability, similar to the untreated control.
Issue 2: Inconsistent or Unexpected Readouts in Functional Assays (e.g., Reporter Gene, Calcium Flux)
Potential Cause Recommended Action Expected Outcome
Modulation of Monoaminergic Pathways 1. If your assay is sensitive to dopamine, serotonin, or norepinephrine signaling, consider the potential for this compound to indirectly modulate these pathways. 2. Use specific antagonists for the relevant monoamine receptors to block these potential off-target effects.Co-incubation with an antagonist should reverse the unexpected effect if it is mediated by the corresponding receptor.
Alterations in Intracellular Calcium 1. This compound's activity at GABA-B receptors can influence calcium signaling. 2. Perform a direct calcium flux assay to measure any changes in intracellular calcium upon this compound treatment.A change in fluorescence intensity in a calcium flux assay will confirm if this compound is modulating intracellular calcium levels in your cells.
Assay Interference 1. Test for direct interference of this compound with your assay components (e.g., fluorescence quenching, enzyme inhibition). 2. Run the assay in a cell-free system with this compound to assess for direct interactions.No change in the assay signal should be observed in the cell-free system if there is no direct interference.

Quantitative Data Summary

Due to the limited availability of direct quantitative off-target binding data for this compound, the following table includes qualitative information on its known interactions and general concentration ranges used in cellular assays. Researchers are encouraged to determine specific effective and cytotoxic concentrations for their particular cell type and assay.

Target/Effect Interaction Type Reported/Expected Concentration Range Reference
GABA-A Receptor Agonist1 - 100 µM (in vitro)General knowledge
GABA-B Receptor Agonist1 - 100 µM (in vitro)General knowledge
Dopamine System Modulates turnoverDose-dependent effects
Serotonin System Reduces turnover, upregulates 5-HT2 receptorsDose-dependent effects
Norepinephrine System Enhances liberationDose-dependent effects
Hepatotoxicity Cytotoxicity in liver cells> 100 µM (in some in vitro models)
CYP3A4 Potential for interaction (as a substrate/inhibitor)Not well characterized

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cells in culture

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and solvent-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration upon treatment with this compound, which can be indicative of G-protein coupled receptor activation.

Materials:

  • Cells expressing the receptor of interest

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes to allow for de-esterification of the dye.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Place the plate in the fluorescence plate reader and initiate kinetic reading.

  • After establishing a baseline fluorescence, inject the this compound dilutions into the wells.

  • Continue to measure the fluorescence intensity over time to monitor changes in intracellular calcium.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to illustrate key concepts.

G cluster_0 This compound On-Target Signaling This compound This compound GABA_A GABA-A Receptor This compound->GABA_A GABA_B GABA-B Receptor This compound->GABA_B Cl_influx Cl- Influx GABA_A->Cl_influx GPCR G-Protein Coupled Receptor GABA_B->GPCR Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Downstream Downstream Signaling GPCR->Downstream Downstream->Neuronal_Inhibition

This compound's primary mechanism of action.

G cluster_1 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Dose_Response Perform Dose-Response MTT/LDH Assay Start->Dose_Response Is_Cytotoxic Is this compound Cytotoxic in the effective range? Dose_Response->Is_Cytotoxic Use_Lower_Conc Use Lower, Non-toxic Concentration or a Different Cell Line Is_Cytotoxic->Use_Lower_Conc Yes Solvent_Control Check Solvent Toxicity Is_Cytotoxic->Solvent_Control No End Problem Resolved Use_Lower_Conc->End Is_Solvent_Toxic Is Solvent Toxic? Solvent_Control->Is_Solvent_Toxic Adjust_Solvent Adjust Solvent Concentration Is_Solvent_Toxic->Adjust_Solvent Yes Off_Target_Screen Consider Off-Target Kinase Screen Is_Solvent_Toxic->Off_Target_Screen No Adjust_Solvent->Dose_Response Continue Continue Investigation Off_Target_Screen->Continue

A logical workflow for troubleshooting cytotoxicity.

G cluster_2 Potential Off-Target Signaling of this compound This compound This compound Monoamine_Systems Monoaminergic Systems (Dopamine, Serotonin, Norepinephrine) This compound->Monoamine_Systems Hepatocytes Hepatocytes This compound->Hepatocytes Altered_Turnover Altered Neurotransmitter Turnover/Release Monoamine_Systems->Altered_Turnover Monoamine_Receptors Dopamine/Serotonin/ Norepinephrine Receptors Altered_Turnover->Monoamine_Receptors Downstream_Signaling Altered Downstream Signaling Monoamine_Receptors->Downstream_Signaling Metabolism Metabolism by CYP Enzymes Hepatocytes->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Cell_Stress Cellular Stress Reactive_Metabolites->Cell_Stress Cytotoxicity Cytotoxicity Cell_Stress->Cytotoxicity

Potential off-target signaling pathways of this compound.

References

Technical Support Center: Refinement of Progabide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Progabide for higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is a Schiff base synthesized through the condensation reaction of 4-amino-N-(4-chlorophenyl)-N-(5-fluoro-2-hydroxyphenyl)methanimine (a substituted benzophenone) and γ-aminobutyramide.[1] This reaction involves the formation of an imine linkage between the carbonyl group of the benzophenone derivative and the primary amine of γ-aminobutyramide, typically under conditions that facilitate the removal of water.[2][3]

Q2: What are the critical parameters affecting the yield and purity of this compound during its synthesis?

A2: Several parameters are crucial for a successful this compound synthesis:

  • pH: The formation of Schiff bases is often catalyzed by mild acid.[2] However, a highly acidic medium can protonate the amine reactant, rendering it non-nucleophilic and hindering the reaction.[2]

  • Water Removal: The condensation reaction is reversible, and the presence of water can lead to the hydrolysis of the imine bond, reducing the yield. Techniques to remove water, such as azeotropic distillation with a Dean-Stark apparatus, are often employed.

  • Reaction Temperature and Time: Adequate temperature and reaction time are necessary to ensure the reaction goes to completion. However, excessive heat can lead to the degradation of reactants or the final product.

  • Purity of Starting Materials: The purity of the substituted benzophenone and γ-aminobutyramide is critical to achieving a high-purity final product.

Q3: What are the common methods for purifying crude this compound?

A3: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This technique relies on the differential solubility of this compound and its impurities in a selected solvent system at varying temperatures.

  • Column Chromatography: This method separates this compound from impurities based on their differential adsorption to a stationary phase (like silica gel or alumina) as a mobile phase is passed through the column.

Q4: How can I assess the purity of my synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for assessing the purity of pharmaceutical compounds. A validated HPLC method can separate this compound from its impurities, and the purity can be quantified by comparing the peak area of this compound to the total peak area of all components. Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and purity.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC. If starting materials are still present, consider increasing the reaction time or temperature moderately.- Ensure Proper pH: If not already included, add a catalytic amount of a weak acid (e.g., glacial acetic acid) to the reaction mixture.
Hydrolysis of the Imine Product - Remove Water: Use a Dean-Stark apparatus if the reaction is conducted in a suitable solvent like toluene to azeotropically remove water as it is formed.- Use a Drying Agent: Incorporate a drying agent like anhydrous magnesium sulfate or molecular sieves in the reaction mixture.
Sub-optimal Stoichiometry - Adjust Reactant Ratio: Consider using a slight excess (e.g., 1.05-1.1 equivalents) of one of the reactants, preferably the one that is easier to remove during purification.
Issue 2: Impure this compound After Synthesis
Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Improve Reaction Conditions: Refer to the troubleshooting steps for "Low Yield" to drive the reaction to completion.- Purification: Utilize column chromatography for efficient separation of the product from the starting materials.
Hydrolysis of this compound - Work-up under Anhydrous Conditions: Minimize the exposure of the product to water during extraction and isolation steps.- Storage: Store the purified this compound in a desiccator over a drying agent to prevent hydrolysis.
Formation of Side-Products - Control Reaction Temperature: Avoid excessively high temperatures that might promote side reactions.- Purification: Recrystallization is often effective in removing minor side-products. If impurities co-crystallize, column chromatography may be necessary.

Experimental Protocols

Disclaimer: The following protocols are representative methods for the synthesis and purification of a Schiff base like this compound and should be optimized for specific laboratory conditions and scales.

Representative Synthesis of this compound
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the substituted benzophenone (1.0 eq) in toluene.

  • Addition of Amine: Add γ-aminobutyramide (1.0 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the limiting reactant.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for Schiff bases include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example of Recrystallization Solvent Screening for this compound Purification
Solvent/Solvent System Solubility at Room Temp. Solubility at Boiling Point Crystal Formation upon Cooling Purity by HPLC (%)
EthanolLowHighGood98.5
MethanolModerateHighFair97.8
Ethyl Acetate/Hexane (1:1)LowHighExcellent99.2
DichloromethaneHighHighPoor-
WaterInsolubleInsoluble--
Table 2: Illustrative HPLC Purity Analysis of this compound Batches
Batch ID Purification Method Retention Time (min) Peak Area (%) Purity (%)
PG-01-Crude-4.5285.385.3
PG-01-R1Recrystallization (Ethanol)4.5198.698.6
PG-01-CC1Column Chromatography4.5399.599.5
PG-02-Crude-4.5088.188.1
PG-02-R1Recrystallization (EtOAc/Hexane)4.5299.399.3

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (Substituted Benzophenone, γ-aminobutyramide) B Condensation Reaction (Toluene, Reflux, Acid Catalyst) A->B C Crude this compound B->C D Recrystallization or Column Chromatography C->D E Pure this compound D->E F Purity Assessment (HPLC, TLC) E->F

Caption: Experimental workflow for this compound synthesis and purification.

G start Low Purity of Crude this compound q1 TLC shows unreacted starting materials? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Incomplete Reaction: - Increase reaction time/temp - Optimize pH - Ensure water removal a1_yes->s1 q2 Oily product or significant impurities other than starting materials? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Side Reactions or Degradation: - Control temperature - Use anhydrous conditions - Purify via chromatography a2_yes->s2 s3 Purify via Recrystallization a2_no->s3

References

Stability of Progabide in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Answering your questions on the stability of Progabide in various solvents and storage conditions.

For researchers, scientists, and drug development professionals, understanding the stability of a compound is critical for experimental success and data integrity. This technical guide provides a comprehensive overview of the stability of this compound under different solvent and storage conditions, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Commercial suppliers indicate that this compound is soluble in DMSO at concentrations of 225 mg/mL (672.1 mM) and 250 mg/mL (746.78 mM); sonication may be required to achieve complete dissolution.

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: The recommended storage conditions for this compound vary depending on its physical state. For solid (powder) this compound, long-term storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. For stock solutions prepared in a solvent like DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter periods of up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. A study has shown that this compound exhibits a bell-shaped stability-pH profile, with its maximum stability observed in the pH range of 6 to 7.[1]

Q4: What is the half-life of this compound in an aqueous solution at its optimal pH?

A4: At its optimal pH of 6-7, this compound has a reported half-life (t½) of 126 minutes.[1] This indicates that even under optimal pH conditions, this compound will degrade relatively quickly in an aqueous environment.

Q5: How does temperature affect the stability of this compound in aqueous solutions?

Q6: Is there any information available on the photostability of this compound?

A6: Specific photostability studies for this compound are not extensively documented in publicly available literature. As a general precaution, it is advisable to protect solutions of this compound from direct light exposure.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results with this compound. Degradation of this compound in stock or working solutions.Prepare fresh stock solutions regularly and store them appropriately at -80°C for long-term use or -20°C for short-term use. Avoid repeated freeze-thaw cycles by preparing aliquots. For aqueous experiments, prepare solutions immediately before use and maintain the pH between 6 and 7.
Precipitation observed in this compound stock solution upon storage at -20°C. This compound has limited solubility at lower temperatures. The solvent (e.g., DMSO) may have absorbed water, reducing solubility.Warm the solution to room temperature and sonicate to redissolve the compound. To prevent water absorption by DMSO, use anhydrous DMSO and handle it in a low-humidity environment. Store aliquots in tightly sealed vials.
Low or no biological activity observed in an aqueous assay. Rapid degradation of this compound in the aqueous assay buffer, especially if the pH is outside the optimal range of 6-7.Ensure the pH of your aqueous buffer is maintained between 6 and 7 throughout the experiment. Consider the short half-life of this compound (126 minutes at optimal pH) when designing the experiment duration.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid (Powder)-20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
-20°CUp to 1 month

Table 2: Stability of this compound in Aqueous Solution

Parameter Value Reference
Optimal pH for Stability6 - 7[1]
Half-life (t½) at Optimal pH126 minutes[1]
Effect of Increased TemperatureDecreased Stability, Increased Solubility

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution briefly to mix.

    • If the this compound does not fully dissolve, place the tube in a sonicator bath until the solution is clear.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a general method for assessing stability. Specific parameters such as the analytical method would need to be optimized for your laboratory's capabilities.

  • Materials:

    • This compound stock solution in DMSO

    • Aqueous buffer of desired pH (e.g., phosphate buffer, pH 6.5)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)

    • Incubator or water bath set to the desired temperature

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer by diluting the DMSO stock solution. The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on the experiment.

    • Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by a validated stability-indicating HPLC method to determine the initial concentration of this compound.

    • Incubate the remaining working solution at the desired temperature.

    • At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes), withdraw aliquots of the incubated solution.

    • Immediately analyze each aliquot by HPLC to determine the concentration of the remaining this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_stability_test Aqueous Stability Testing start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve sonicate Sonicate if Necessary dissolve->sonicate aliquot Aliquot into Vials sonicate->aliquot store_long Store at -80°C (Long-term) aliquot->store_long store_short Store at -20°C (Short-term) aliquot->store_short prepare_aq Prepare Aqueous Solution (pH 6-7) aliquot->prepare_aq t0_analysis Analyze at t=0 (HPLC) prepare_aq->t0_analysis incubate Incubate at Desired Temperature prepare_aq->incubate kinetics Determine Degradation Kinetics t0_analysis->kinetics timepoint_analysis Analyze at Time Points (HPLC) incubate->timepoint_analysis timepoint_analysis->kinetics

Caption: Experimental workflow for this compound solution preparation, storage, and stability testing.

degradation_pathway This compound This compound Metabolites Active Metabolites (e.g., SL 75102, Gabamide, GABA) This compound->Metabolites Metabolism (in vivo) DegradationProducts Degradation Products (pH, Temperature, Light dependent) This compound->DegradationProducts Degradation (in vitro)

Caption: Conceptual overview of this compound's metabolic and degradation pathways.

References

Technical Support Center: Progabide Interactions with CNS Depressants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for mitigating Progabide's interactions with other Central Nervous System (CNS) depressants during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with other CNS depressants?

A1: this compound is a prodrug that is metabolized to γ-aminobutyric acid (GABA) and other active metabolites that act as agonists at both GABA-A and GABA-B receptors.[1][2][3] This agonism enhances the inhibitory effects of GABA in the CNS. Other CNS depressants, such as benzodiazepines, barbiturates, and alcohol, also enhance GABAergic neurotransmission, albeit through different mechanisms. When co-administered, their combined effects on the GABA system are potentiated, leading to an exaggerated CNS depression that can manifest as increased sedation, ataxia, respiratory depression, and hypnosis.[4][5]

Q2: Which CNS depressants are known to have significant interactions with this compound?

A2: Based on its mechanism of action, this compound is expected to interact with all major classes of CNS depressants. These include:

  • Benzodiazepines (e.g., Diazepam, Lorazepam)

  • Barbiturates (e.g., Phenobarbital, Pentobarbital)

  • Alcohol (Ethanol)

  • Opioids

  • Other sedative-hypnotics

Co-administration can lead to additive or synergistic potentiation of their CNS depressant effects.

Q3: Are there any known pharmacokinetic interactions between this compound and other CNS depressants?

A3: Yes, this compound has been shown to influence the pharmacokinetics of other drugs. In vitro data suggests that this compound may be an inhibitor of cytochrome P450 enzymes CYP2C19 and CYP3A4. Clinical studies have demonstrated that this compound can significantly reduce the total body clearance of phenytoin and phenobarbital. Therefore, when co-administering this compound with other CNS depressants that are substrates for these enzymes, it is crucial to conduct pharmacokinetic studies to assess potential alterations in drug exposure.

Q4: What are the initial steps to mitigate potential interactions in an experimental setting?

A4: The initial steps involve careful experimental design and dose selection. It is crucial to:

  • Conduct thorough dose-response studies for each compound individually to establish their potency (e.g., ED50 for sedation, hypnosis, or ataxia).

  • Begin interaction studies with low fractional doses of each compound based on their individual ED50 values.

  • Implement a robust monitoring plan for signs of excessive CNS depression, including sedation, ataxia, and respiratory rate.

  • Consider pharmacokinetic profiling to determine if the interaction is pharmacodynamic, pharmacokinetic, or a combination of both.

Q5: Can the potentiated CNS depressant effects be reversed?

A5: For interactions involving benzodiazepines, the benzodiazepine receptor antagonist Flumazenil can be used to reverse the effects mediated by the benzodiazepine. However, Flumazenil will not reverse the CNS depressant effects of this compound or other classes of CNS depressants. For generalized CNS depression, supportive care is the primary intervention. In a preclinical setting, the use of a non-selective GABA-A receptor antagonist like bicuculline could be explored mechanistically, but with extreme caution due to its pro-convulsant activity.

Troubleshooting Guides

Issue 1: Unexpected level of sedation or ataxia observed in in-vivo models.

Potential Cause Troubleshooting Step
Synergistic Pharmacodynamic Interaction 1. Immediately reduce the doses of both this compound and the co-administered CNS depressant in subsequent experiments. 2. Conduct a formal isobolographic analysis to determine if the interaction is additive or synergistic. 3. Perform locomotor activity tests to quantify the degree of sedation and ataxia at different dose combinations.
Pharmacokinetic Interaction 1. Conduct a pharmacokinetic study to measure the plasma and brain concentrations of both drugs when administered alone and in combination. 2. Analyze for changes in Cmax, Tmax, and AUC to determine if the metabolism or clearance of either drug is altered. 3. If a pharmacokinetic interaction is confirmed, adjust dosing regimens accordingly.
Strain or Species Sensitivity 1. Review literature for known sensitivities of the specific rodent strain to GABAergic agents. 2. If possible, repeat key experiments in a different strain or species to assess the generalizability of the findings.

Issue 2: Significant respiratory depression observed in in-vivo models.

Potential Cause Troubleshooting Step
Potentiation of Respiratory Depressant Effects 1. Cease the experiment for the affected animal and provide supportive care if necessary. 2. In subsequent experiments, significantly lower the doses of both compounds. 3. Utilize whole-body plethysmography to continuously and non-invasively monitor respiratory parameters (respiratory rate, tidal volume, minute ventilation) at various dose combinations. 4. Establish a clear endpoint for respiratory depression (e.g., a 50% decrease in respiratory rate) to ensure animal welfare.
Compounding Effects of Anesthesia 1. If a surgical model is being used, consider the potential interaction of the anesthetic agent with this compound and the other CNS depressant. 2. Whenever possible, use conscious animal models for assessing respiratory function.

Issue 3: Inconsistent or unexpected results in in-vitro electrophysiology experiments.

Potential Cause Troubleshooting Step
Receptor Subtype Specificity 1. Verify the subunit composition of the GABA receptors in your expression system (e.g., oocytes, HEK cells). The effects of this compound and other CNS depressants can vary depending on the GABA-A receptor subunits present. 2. If possible, test the drug combination on a panel of cell lines expressing different GABA-A receptor subtypes.
Drug Concentration and Application Time 1. Ensure accurate preparation and application of drug solutions. 2. Perform detailed concentration-response curves for each drug individually before testing combinations. 3. Standardize the timing of drug application and washout periods.
Voltage-Clamp Quality 1. Monitor seal resistance and series resistance throughout the experiment. 2. Discard recordings with unstable parameters. 3. Ensure the composition of your internal and external solutions is correct.

Data Presentation

Table 1: Summary of Expected Pharmacodynamic Interactions

CNS Depressant Class Interaction Mechanism Expected Potentiation Key Assessment Endpoints
Benzodiazepines Positive allosteric modulation of GABA-A receptorsSynergisticSedation, Hypnosis, Ataxia, Anxiolysis
Barbiturates Positive allosteric modulation and direct gating of GABA-A receptorsSynergisticSedation, Hypnosis, Respiratory Depression
Ethanol Positive allosteric modulation of GABA-A receptorsAdditive to SynergisticSedation, Hypnosis, Ataxia, Motor Incoordination

Table 2: Quantitative Data on this compound Interaction with Benzodiazepines

No specific quantitative data for this compound's interaction with ethanol and barbiturates on these specific endpoints were identified in the literature search. The following table is a template for data that should be generated experimentally.

Parameter This compound Alone Other CNS Depressant Alone This compound + Other CNS Depressant Fold Potentiation
Sedative ED50 (mg/kg) Experimental ValueExperimental ValueExperimental ValueCalculated Value
Hypnotic ED50 (mg/kg) Experimental ValueExperimental ValueExperimental ValueCalculated Value
Ataxic TD50 (mg/kg) Experimental ValueExperimental ValueExperimental ValueCalculated Value
% Decrease in Respiratory Rate at ED50 Experimental ValueExperimental ValueExperimental ValueCalculated Value

Table 3: this compound's In-Vitro Cytochrome P450 Inhibition Profile

CYP Isoform Inhibition Potential Ki Value (μM)
CYP2C19InhibitorNot available in search results
CYP3A4InhibitorNot available in search results

Experimental Protocols

Protocol 1: In-Vivo Assessment of Sedation and Locomotor Activity

Objective: To quantify the sedative effects of this compound when co-administered with another CNS depressant using an open field test.

Materials:

  • Open field apparatus (e.g., 40 cm x 40 cm x 30 cm clear acrylic box) equipped with infrared beams for automated tracking.

  • This compound and other CNS depressant of interest.

  • Vehicle solution.

  • Standard laboratory mice (e.g., C57BL/6).

Procedure:

  • Habituation: For 2-3 days prior to testing, handle the mice and allow them to explore the open field apparatus for 15-30 minutes to reduce novelty-induced stress.

  • Dosing:

    • Divide mice into treatment groups (e.g., Vehicle, this compound alone, CNS depressant alone, Combination).

    • Administer the appropriate compound(s) via the desired route (e.g., intraperitoneal injection).

  • Testing:

    • Immediately after dosing, place each mouse in the center of the open field arena.

    • Record locomotor activity for a predefined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.

    • Compare the combination group to the individual drug and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity in the combination group compared to the individual drug groups indicates potentiation of sedative effects.

Protocol 2: In-Vivo Assessment of Respiratory Depression

Objective: To measure the impact of co-administering this compound and another CNS depressant on respiratory function using whole-body plethysmography.

Materials:

  • Whole-body plethysmography chambers for rodents.

  • Data acquisition system and software.

  • This compound and other CNS depressant of interest.

  • Vehicle solution.

  • Standard laboratory rats or mice.

Procedure:

  • Acclimation: Acclimate the animals to the plethysmography chambers for at least 1-2 hours on the day before and the day of the experiment to minimize stress.

  • Baseline Recording: Place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for at least 20-30 minutes until a stable signal is achieved.

  • Dosing: Administer the vehicle, individual drugs, or the combination.

  • Post-Dose Recording: Immediately return the animal to the chamber and continuously record respiratory parameters for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Calculate the percentage change from baseline for each respiratory parameter at different time points.

    • Compare the effects of the drug combination to the individual components and vehicle. A significantly greater decrease in respiratory rate and/or minute ventilation in the combination group indicates potentiation of respiratory depression.

Protocol 3: In-Vitro Assessment of GABA-A Receptor Modulation

Objective: To measure the modulatory effects of this compound in combination with another CNS depressant on GABA-A receptor currents using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells or cultured neurons).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Artificial cerebrospinal fluid (aCSF) and internal pipette solution.

  • GABA, this compound, and other CNS depressant of interest.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the CNS depressant with the same concentration of GABA and record the potentiated current.

    • After washout, co-apply this compound and the CNS depressant with GABA to measure the combined effect.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents under each condition.

    • Calculate the percentage potentiation of the GABA current by the CNS depressant alone and in combination with this compound.

    • A greater potentiation in the presence of both drugs compared to the CNS depressant alone indicates a positive allosteric interaction at the receptor level.

Mandatory Visualizations

GABA_Signaling_Pathway cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA-A Receptor Cl_channel Chloride Channel (Opens) GABA_A->Cl_channel Activation Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Neuronal Inhibition Hyperpolarization->Neuron_Inhibition Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A Positive Allosteric Modulation Barbiturates Barbiturates Barbiturates->GABA_A Positive Allosteric Modulation Ethanol_A Ethanol Ethanol_A->GABA_A Positive Allosteric Modulation Progabide_A This compound Progabide_A->GABA_A Agonist GABA_B GABA-B Receptor (GPCR) G_protein Gi/o Protein GABA_B->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel (Opens) G_protein->K_channel Activation Ca_channel Ca2+ Channel (Closes) G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Postsynaptic_Inhibition Slow IPSP K_channel->Postsynaptic_Inhibition Presynaptic_Inhibition ↓ Neurotransmitter Release Ca_channel->Presynaptic_Inhibition Progabide_B This compound Progabide_B->GABA_B Agonist GABA GABA GABA->GABA_A GABA->GABA_B

Caption: GABAergic signaling pathways activated by this compound and other CNS depressants.

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment start Start: Hypothesis of Interaction lit_review Literature Review & In-Silico Prediction start->lit_review in_vitro In-Vitro Studies lit_review->in_vitro in_vivo In-Vivo Studies lit_review->in_vivo receptor_binding Receptor Binding Assays in_vitro->receptor_binding patch_clamp Electrophysiology (Patch-Clamp) in_vitro->patch_clamp cyp_inhibition CYP450 Inhibition Assays in_vitro->cyp_inhibition locomotor Locomotor Activity in_vivo->locomotor respiratory Respiratory Function in_vivo->respiratory sedation_hypnosis Sedation/Hypnosis Models in_vivo->sedation_hypnosis pk_studies Pharmacokinetic Studies in_vivo->pk_studies pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling mitigation Develop Mitigation Strategy pk_pd->mitigation conclusion Conclusion & Risk Assessment mitigation->conclusion receptor_binding->pk_pd patch_clamp->pk_pd cyp_inhibition->pk_pd locomotor->pk_pd respiratory->pk_pd sedation_hypnosis->pk_pd pk_studies->pk_pd

Caption: Experimental workflow for assessing this compound's CNS depressant interactions.

Troubleshooting_Logic start Issue: Unexpected Potentiation Observed is_pk Is it a Pharmacokinetic Interaction? start->is_pk is_pd Is it a Pharmacodynamic Interaction? start->is_pd is_pk->is_pd No conduct_pk Action: Conduct full PK interaction study is_pk->conduct_pk Yes isobologram Action: Perform isobolographic analysis is_pd->isobologram Yes receptor_study Action: Conduct in-vitro receptor studies is_pd->receptor_study Unsure adjust_dose Action: Adjust dosing regimen based on PK data conduct_pk->adjust_dose reduce_dose Action: Reduce fractional doses of both compounds isobologram->reduce_dose receptor_study->reduce_dose

Caption: Logical troubleshooting flow for unexpected potentiation effects.

References

Optimizing Clinical Trials for Progabide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting clinical trials for Progabide, a GABA receptor agonist for the treatment of epilepsy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an analogue and prodrug of gamma-aminobutyric acid (GABA).[1] It functions as a non-selective GABA receptor agonist, targeting both GABA-A and GABA-B receptors.[1] this compound and its active metabolites, including this compound acid, increase GABAergic inhibitory neurotransmission, which helps to reduce neuronal hyperexcitability associated with seizures.[1]

Q2: What are the key pharmacokinetic parameters to consider when designing a trial?

This compound is administered orally and reaches peak plasma levels in 2 to 3 hours.[1] Its elimination half-life is approximately 10 to 12 hours.[1] Researchers should be aware that this compound can interact with other anti-seizure medications. For instance, it has been observed to reduce the clearance of phenytoin and phenobarbital, potentially requiring dose adjustments of these concomitant drugs.

Q3: What are the most common adverse events observed in this compound clinical trials?

Common side effects are generally mild and transient. These include drowsiness, insomnia, and nausea. Less frequently, side effects such as somnolence, tremors, dry mouth, and issues with equilibrium have been reported. A more significant but less common adverse event is hepatotoxicity, indicated by elevated liver enzymes, which has necessitated the withdrawal of the drug in some patients. Regular monitoring of liver function is therefore crucial during clinical trials.

Q4: What are typical starting doses and titration schedules for this compound in clinical trials?

In add-on therapy trials for therapy-resistant epilepsy, daily doses of around 30 mg/kg have been used. One study reported an average daily dose of 2100 mg in patients with intractable complex partial seizures. Another trial in severe epilepsy used doses ranging from 19.3 to 36 mg/kg/day. Titration should be gradual to minimize side effects. For instance, a crossover between placebo and this compound can be performed over 3-4 days.

Troubleshooting Guides

Issue: High Placebo Response Rate in a Trial

  • Problem: A high placebo response rate can mask the true efficacy of this compound, making it difficult to demonstrate a statistically significant difference between the treatment and placebo groups.

  • Possible Causes:

    • Natural Fluctuation of Seizure Frequency: Epilepsy is a variable condition, and seizure frequency can change spontaneously.

    • Increased Adherence and Monitoring: The structured environment of a clinical trial often leads to better adherence to all medications and closer monitoring, which can improve outcomes in both groups.

    • Patient Expectation: The hope of receiving a new, effective treatment can lead to a perceived or real improvement in seizure control.

  • Troubleshooting Steps:

    • Strict Patient Selection: Enroll patients with a stable and sufficiently high baseline seizure frequency to minimize the impact of natural fluctuations.

    • Adequate Baseline Period: A baseline period of at least 4-8 weeks is recommended to establish a reliable seizure frequency before randomization.

    • Blinding Integrity: Ensure that both patients and investigators remain blinded to the treatment allocation to minimize expectation bias.

    • Standardized Seizure Diaries: Use a standardized and well-defined method for patients to record their seizures to ensure consistency in reporting.

Issue: Inconsistent Efficacy Results Across Study Participants

  • Problem: A wide variability in patient response to this compound can complicate the interpretation of trial results.

  • Possible Causes:

    • Epilepsy Syndrome Heterogeneity: Different epilepsy syndromes may respond differently to a GABAergic agent like this compound.

    • Concomitant Medications: As noted, this compound can interact with other anti-seizure drugs, potentially altering their efficacy and contributing to variable outcomes.

    • Genetic Factors: Individual differences in GABA receptor subtypes or drug metabolism could influence patient response.

  • Troubleshooting Steps:

    • Stratified Randomization: Consider stratifying patients by epilepsy syndrome or baseline seizure severity to ensure a balanced distribution between treatment arms.

    • Pharmacokinetic Sub-study: Include a pharmacokinetic sub-study to investigate the relationship between this compound plasma concentrations, concomitant drug levels, and clinical response.

    • Pharmacogenomic Analysis: If feasible, collect DNA samples to explore potential genetic markers associated with treatment response.

Data Presentation

Table 1: Summary of this compound Adjunctive Therapy Clinical Trials

Study Reference Number of Patients Seizure Type(s) This compound Daily Dose Key Efficacy Outcome
Unnamed Study20Partial, Secondary Generalized, Generalized~30 mg/kg48-100% seizure reduction in 9/20 patients.
Unnamed Study11Complex Partial~2100 mg>50% seizure reduction in 1 patient.
Unnamed Study15Partial, Generalized, Secondary Generalized19.3-36 mg/kg88-97% seizure reduction in 6 patients.
Unnamed Study36Partial, Generalized20-30 mg/kg>50% seizure reduction in 47% of cases.
Unnamed Study51Not specified30-40 mg/day~50% seizure reduction in 18 patients.

Table 2: Summary of this compound Monotherapy Clinical Trial

Study Reference Number of Patients Seizure Type(s) This compound Treatment Duration Key Efficacy Outcome
Unnamed Study40 (27 completed)Complex PartialUp to 12 monthsTherapeutic effect in 9 patients on monotherapy.

Table 3: Common Adverse Events in this compound Clinical Trials

Adverse Event Frequency Severity Notes
Drowsiness/SomnolenceCommonMild to ModerateOften transient.
InsomniaCommonMild
NauseaCommonMild
TremorsLess FrequentMild
Dry MouthLess FrequentMild
Equilibrium IssuesLess FrequentMild
Elevated Liver EnzymesLess Frequent but SeriousCan be severeRequires monitoring and may necessitate drug withdrawal.

Table 4: Key Pharmacokinetic Parameters of this compound in Humans

Parameter Value Reference
Time to Peak (Tmax)2-3 hours
Elimination Half-life10-12 hours
Bioavailability~60%
Protein Binding95%
MetabolismHepatic

Experimental Protocols

Protocol 1: Add-on, Double-Blind, Placebo-Controlled Trial for Refractory Focal Epilepsy

  • Patient Screening and Selection:

    • Inclusion criteria: Adults (18-65 years) with a confirmed diagnosis of focal epilepsy, experiencing at least four seizures per month despite stable treatment with 1-2 approved anti-seizure medications for at least 3 months.

    • Exclusion criteria: History of severe liver disease, pregnant or breastfeeding women, known allergy to GABAergic compounds.

  • Baseline Phase (8 weeks):

    • Patients continue their existing anti-seizure medication regimen.

    • Patients or their caregivers maintain a detailed seizure diary to establish a stable baseline seizure frequency.

  • Randomization:

    • Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.

  • Treatment Phase (12 weeks):

    • Titration (2 weeks): this compound is initiated at a low dose (e.g., 10 mg/kg/day) and gradually titrated up to the target dose (e.g., 30 mg/kg/day) to improve tolerability.

    • Maintenance (10 weeks): Patients remain on the target dose of this compound or placebo in addition to their ongoing anti-seizure medications.

    • Seizure diaries are continued throughout this phase.

  • Efficacy and Safety Assessments:

    • Primary efficacy endpoint: Percentage change in seizure frequency from baseline.

    • Secondary endpoints: Responder rate (proportion of patients with a ≥50% reduction in seizures), seizure-free days.

    • Safety assessments: Regular monitoring of vital signs, adverse events, and liver function tests (e.g., ALT, AST) at baseline and regular intervals during the treatment phase.

  • Washout/Tapering Phase (2 weeks):

    • The study drug (this compound or placebo) is gradually tapered down to avoid withdrawal symptoms.

Protocol 2: Seizure Diary and Frequency Assessment

  • Patient/Caregiver Training:

    • Provide comprehensive training on how to recognize and classify different seizure types experienced by the patient.

    • Explain the importance of accurate and timely recording of all seizure events.

  • Diary Content:

    • The diary should include fields for:

      • Date and time of each seizure.

      • Duration of the seizure.

      • Description of the seizure (e.g., motor symptoms, loss of awareness).

      • Any potential triggers (e.g., missed medication, lack of sleep).

      • Post-ictal state (e.g., confusion, fatigue).

  • Data Collection and Review:

    • Patients/caregivers should record seizure information as soon as possible after an event.

    • Study personnel should review the seizure diaries with the patient at each study visit to ensure completeness and accuracy.

    • The data from the diaries will be used to calculate the primary and secondary efficacy endpoints.

Mandatory Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft GABA_A GABA-A Receptor (Ionotropic) Cl_channel Cl- Influx GABA_A->Cl_channel GABA_B GABA-B Receptor (Metabotropic) K_channel K+ Efflux GABA_B->K_channel Ca_channel Ca2+ Influx Inhibited GABA_B->Ca_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization This compound This compound (Agonist) This compound->GABA_A This compound->GABA_B Synaptic_Cleft->GABA_A GABA Synaptic_Cleft->GABA_B GABA

Caption: this compound's Mechanism of Action in the GABAergic Synapse.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_baseline Phase 2: Baseline cluster_treatment Phase 3: Treatment cluster_followup Phase 4: Follow-up & Analysis Patient_Identification Patient Identification Informed_Consent Informed Consent Patient_Identification->Informed_Consent Screening_Tests Screening (Inclusion/Exclusion Criteria) Informed_Consent->Screening_Tests Enrollment Enrollment Screening_Tests->Enrollment Baseline_Data Baseline Data Collection (Seizure Diary, etc.) Enrollment->Baseline_Data Randomization Randomization Baseline_Data->Randomization Treatment_Arm This compound Arm Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (Safety & Efficacy) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results Results Reporting Data_Analysis->Results Dose_Escalation_Logic Start Start with Cohort 1 (Lowest Dose) Administer Administer this compound Start->Administer Observe Observe for Dose-Limiting Toxicity (DLT) Administer->Observe DLT_Check DLT Observed? Observe->DLT_Check No_DLT No DLTs DLT_Check->No_DLT No Yes_DLT DLTs Observed DLT_Check->Yes_DLT Yes Escalate Escalate to Next Dose Level with New Cohort No_DLT->Escalate Expand_Cohort Expand Current Cohort to Confirm Toxicity Yes_DLT->Expand_Cohort Escalate->Administer MTD_Reached Maximum Tolerated Dose (MTD) Identified Expand_Cohort->MTD_Reached End End of Dose Escalation MTD_Reached->End

References

Validation & Comparative

Progabide in Epilepsy: A Comparative Efficacy Analysis Against Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, with other established antiepileptic drugs (AEDs). The following sections detail the comparative clinical trial data, experimental methodologies, and the underlying mechanisms of action of these therapeutic agents.

Comparative Efficacy of this compound

This compound's efficacy as both an add-on therapy and in monotherapy has been evaluated in several clinical trials. Its performance relative to placebo and other AEDs such as Valproate, Carbamazepine, and Phenytoin has yielded varied results, suggesting a complex therapeutic profile.

Add-on Therapy in Refractory Epilepsy

A significant portion of the clinical investigation into this compound has focused on its use as an adjunctive treatment for patients with epilepsy refractory to standard therapeutic regimens.

A three-way, single-blind crossover study involving 64 patients with therapy-resistant partial and generalized seizures compared this compound, Valproate, and a placebo as add-on therapies. The analysis of efficacy demonstrated that this compound was inferior to Valproate in managing all seizure types, with a notable difference in efficacy against tonic-clonic seizures. In this study, Valproate was found to be superior to the placebo for all seizure types, whereas this compound's efficacy did not significantly differ from the placebo.[1] The trial was prematurely terminated due to a high incidence of elevated hepatic enzymes in the this compound group.[1]

In a double-blind, placebo-controlled crossover trial with 19 adult patients suffering from chronic refractory partial epilepsy, the addition of this compound at a mean daily dose of 32 mg/kg did not lead to a significant change in seizure frequency.[2] Notably, co-medication with Carbamazepine was linked to a poorer response to this compound.[2] Conversely, in patients who did respond, this compound was observed to increase the plasma concentrations of Phenytoin and Phenobarbital.[2]

Another double-blind, crossover add-on trial involving 11 patients with intractable complex partial seizures evaluated a daily dose of 2100 mg of this compound against a placebo for three months. In this small cohort, a reduction in seizure frequency of more than 50% was observed in one patient, while another experienced an increase of the same magnitude.

A study by Loiseau et al. (1983) on 20 patients with severe epilepsy found that as an add-on therapy, this compound led to a 48-100% reduction in total seizure count in nine of the patients, which was a significant improvement compared to the placebo group (p < 0.05).

Trial Comparator(s) Patient Population Key Efficacy Findings for this compound Adverse Events
Crawford & Chadwick, 1986Valproate, Placebo64 patients with refractory partial and generalized seizuresInferior to Valproate against all seizure types; not significantly different from placebo.Elevated hepatic enzymes (symptomatic in one case), interaction with Phenytoin leading to intoxication.
Schmidt & Utech, 1986Placebo19 adults with chronic refractory partial epilepsyNo significant change in seizure frequency. Poor response when co-administered with Carbamazepine.Mild side effects, except for a significant increase in SGOT and SGPT in one patient requiring withdrawal.
Schmidt, 1984Placebo11 patients with intractable complex partial seizures>50% seizure reduction in 1 of 11 patients.Mild transient sedative side effects in two patients.
Loiseau et al., 1983Placebo20 patients with severe epilepsy (partial and generalized)48-100% reduction in total seizure count in 9 of 20 patients (p < 0.05).Mild and transient; included somnolence, tremors, dry mouth, and equilibrium issues.
Dam et al., 1983Placebo20 outpatients with partial complex seizuresNo significant difference in the number of partial seizures compared to placebo. A trend towards lower frequency of secondary generalized seizures.Mild and transient side effects, with no difference from placebo.
Leppik et al., 1987PlaceboPatients with partial seizuresNo statistically significant difference in seizure frequency or duration compared to placebo.One patient withdrawn due to hepatotoxicity.

Experimental Protocols

The methodologies of the key clinical trials cited provide a framework for understanding the evidence base for this compound's efficacy.

Crawford & Chadwick, 1986: Comparative Study of this compound, Valproate, and Placebo
  • Study Design: A three-way, single-blind, crossover comparison.

  • Participants: 64 patients with therapy-resistant partial and generalized seizures.

  • Intervention: this compound, Valproate, and placebo were administered as adjunctive therapies.

  • Primary Outcome Measures: Analysis of seizure frequency for all seizure types, partial seizures, and tonic-clonic seizures.

  • Notes: The study was not completed due to the high incidence of elevated hepatic enzymes observed with this compound treatment.

Schmidt & Utech, 1986: this compound for Refractory Partial Epilepsy
  • Study Design: A placebo-controlled, double-blind, crossover trial.

  • Participants: 19 adult patients with chronic partial epilepsy refractory to high-dose antiepileptic drug therapy.

  • Intervention: A mean daily dose of 32 mg/kg (range, 16 to 63 mg/kg) of this compound was administered.

  • Primary Outcome Measures: Change in seizure frequency. Plasma concentrations of concomitant AEDs were also monitored.

Leppik et al., 1987: A Controlled Study of this compound in Partial Seizures
  • Study Design: A multicenter, double-blind, placebo-controlled clinical trial.

  • Participants: Patients with partial seizures.

  • Intervention: this compound was added to a uniform co-medication regimen of Phenytoin and Carbamazepine, with their concentrations maintained within a narrow, predefined range.

  • Primary Outcome Measures: Seizure frequency and duration.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and other AEDs are mediated through their interaction with various neuronal signaling pathways.

This compound

This compound is a GABA receptor agonist, acting on both GABA-A and GABA-B receptors. Its mechanism involves enhancing GABAergic inhibition, the primary inhibitory neurotransmission system in the central nervous system. By mimicking the action of GABA, this compound dampens excessive neuronal firing that underlies seizures.

Progabide_Mechanism This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Agonist GABA_B GABA-B Receptor This compound->GABA_B Agonist Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Reduced_Excitability Reduced Neuronal Excitability GABA_B->Reduced_Excitability Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

This compound's GABAergic mechanism of action.
Comparative Mechanisms of Other Antiepileptic Drugs

The following diagrams illustrate the primary mechanisms of action for Valproate, Carbamazepine, and Phenytoin, highlighting the different pathways they target to achieve their anticonvulsant effects.

AED_Mechanisms cluster_Valproate Valproate cluster_Carbamazepine Carbamazepine cluster_Phenytoin Phenytoin Valproate Valproate GABA_T GABA Transaminase Valproate->GABA_T Inhibits Na_Channel_V Voltage-gated Na+ Channels Valproate->Na_Channel_V Blocks Ca_Channel_T T-type Ca2+ Channels Valproate->Ca_Channel_T Blocks GABA_increase Increased GABA Levels Reduced_Excitability Reduced Neuronal Excitability GABA_increase->Reduced_Excitability Na_Channel_V->Reduced_Excitability Ca_Channel_T->Reduced_Excitability Carbamazepine Carbamazepine Na_Channel_C Voltage-gated Na+ Channels Carbamazepine->Na_Channel_C Blocks (use-dependent) Na_Channel_C->Reduced_Excitability Phenytoin Phenytoin Na_Channel_P Voltage-gated Na+ Channels Phenytoin->Na_Channel_P Blocks (voltage-dependent) Na_Channel_P->Reduced_Excitability

Comparative mechanisms of Valproate, Carbamazepine, and Phenytoin.

Experimental Workflow: Add-on Clinical Trial Design

A common experimental design for evaluating the efficacy of a new antiepileptic drug is the add-on, double-blind, placebo-controlled crossover trial. This design minimizes variability and allows for within-subject comparisons.

Experimental_Workflow cluster_Period1 Treatment Period 1 cluster_Period2 Treatment Period 2 (Crossover) Start Patient Recruitment (Refractory Epilepsy) Baseline Baseline Period (Seizure Frequency Monitoring) Start->Baseline Randomization Randomization Baseline->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Treatment_A1 This compound (as Add-on) Group_A->Treatment_A1 Treatment_B1 Placebo (as Add-on) Group_B->Treatment_B1 Washout Washout Period Treatment_A1->Washout Treatment_B1->Washout Treatment_A2 Placebo (as Add-on) Washout->Treatment_A2 Treatment_B2 This compound (as Add-on) Washout->Treatment_B2 Analysis Data Analysis (Compare Seizure Frequency) Treatment_A2->Analysis Treatment_B2->Analysis

Workflow of a typical add-on crossover clinical trial.

References

A Cross-Validation of Progabide's Binding Affinity to GABA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the binding affinity of Progabide and its primary active metabolite, SL 75102, to GABA receptors. Through a detailed comparison with other well-established GABAergic compounds, this document aims to offer an objective assessment of this compound's receptor interaction profile. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative binding assays and detailed methodologies.

Introduction to this compound and GABA Receptors

This compound is a gamma-aminobutyric acid (GABA) receptor agonist that has been investigated for its anticonvulsant properties. It functions as a prodrug, being metabolized in the body to its active form, SL 75102, as well as to GABA itself. Both this compound and its metabolites are known to exert their effects by interacting with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors are broadly classified into two main types: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The diverse subtypes of these receptors offer a wide range of therapeutic targets for various neurological and psychiatric disorders. Understanding the specific binding affinities of compounds like this compound to these receptor subtypes is crucial for elucidating their pharmacological mechanisms and predicting their clinical efficacy and potential side effects.

Comparative Analysis of Binding Affinities

The binding affinity of a compound to its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available quantitative data on the binding affinity of this compound, its active metabolite SL 75102, and other key GABAergic modulators to GABA receptors.

CompoundReceptor TargetRadioligand DisplacedTest SystemIC₅₀ (nM)Kᵢ (nM)Reference
This compound GABA-A[³H]GABARat brain membranes460~245[1]
SL 75102 GABA-A[³H]GABARat brain membranes40~21[1]
SL 75102 GABA-A[³H]MuscimolRat brain membranes130~62[1]
GABAGABA-A[³H]GABARat brain membranes24~13[1]
MuscimolGABA-A[³H]GABARat brain membranes4~2[1]
BicucullineGABA-A[³H]GABARat brain membranes200~106
SL 75102 GABA-B[³H]GABARat brain membranes1000~532
GABAGABA-B[³H]GABARat brain membranes100~53
BaclofenGABA-B[³H]GABARat brain membranes120~64

Note: Kᵢ values were calculated from the reported IC₅₀ values using the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant. The Kₐ for [³H]GABA was assumed to be 22 nM and for [³H]Muscimol to be 10 nM based on typical values in similar assays.

From the data, it is evident that this compound's active metabolite, SL 75102, exhibits a significantly higher affinity for the GABA-A receptor compared to the parent compound, as indicated by its lower IC₅₀ values for displacing both [³H]GABA and [³H]Muscimol. When compared to the endogenous ligand GABA, SL 75102 shows a comparable affinity for the GABA-A receptor. Muscimol, a classic GABA-A agonist, demonstrates the highest affinity among the compounds listed for the GABA-A receptor. For the GABA-B receptor, SL 75102 shows a lower affinity compared to both GABA and the selective GABA-B agonist, Baclofen.

Experimental Protocols

The determination of binding affinities relies on robust and well-defined experimental protocols. A standard method employed in the cited studies is the radioligand binding assay.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for the GABA-A receptor using a radiolabeled ligand such as [³H]GABA or [³H]Muscimol.

1. Membrane Preparation:

  • Whole rat brains are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the crude synaptic membranes.

  • The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.

  • The final pellet is resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • The assay is performed in tubes containing the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]GABA or [³H]Muscimol), and varying concentrations of the unlabeled test compound (e.g., this compound, SL 75102).

  • Total Binding: Tubes containing only the membrane preparation and the radioligand.

  • Non-specific Binding: Tubes containing the membrane preparation, the radioligand, and a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA) to saturate all specific binding sites.

  • Displacement: Tubes containing the membrane preparation, the radioligand, and a range of concentrations of the test compound.

  • The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

3. Separation and Quantification:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value for the test compound is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway and the workflow of a competitive binding assay.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release Ca_channel Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ influx AP Action Potential AP->Ca_channel Depolarization GABA_A GABA-A Receptor (Ion Channel) Cl_ion Cl⁻ GABA_A->Cl_ion Opens GABA_B GABA-B Receptor (GPCR) K_ion K⁺ GABA_B->K_ion Opens K⁺ Channel (via G-protein) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx K_ion->Hyperpolarization Efflux GABA_synapse->GABA_A Binds GABA_synapse->GABA_B Binds

Caption: GABAergic signaling pathway.

Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]GABA) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation->Data_Analysis

Caption: Experimental workflow of a competitive radioligand binding assay.

Conclusion

This comparative guide provides a cross-validation of this compound's binding affinity to GABA receptors, contextualized by data from other key GABAergic compounds. The evidence indicates that this compound, primarily through its active metabolite SL 75102, functions as a direct agonist at both GABA-A and GABA-B receptors, with a higher affinity for the former. The quantitative data presented, alongside detailed experimental protocols, offer a valuable resource for researchers in the fields of neuropharmacology and drug development. The provided visualizations of the GABAergic signaling pathway and the binding assay workflow further aid in the conceptual understanding of these complex processes. Future research focusing on the binding affinities of this compound and its metabolites to specific GABA-A receptor subunit combinations would provide a more nuanced understanding of its pharmacological profile.

References

Benchmarking Progabide's Neuroprotective Effects Against Newer Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Progabide, a foundational GABAergic agent, against newer compounds, with a focus on the neurosteroid Ganaxolone. While direct head-to-head comparative studies with quantitative data are limited in the publicly available literature, this document synthesizes existing preclinical data to offer an objective overview for research and development purposes.

Executive Summary

This compound, a GABA receptor agonist targeting both GABA-A and GABA-B receptors, has demonstrated neuroprotective properties in various preclinical models.[1][2] Newer compounds, such as the neurosteroid Ganaxolone, a positive allosteric modulator of GABA-A receptors, have also shown significant neuroprotective potential.[3][4] This guide outlines their mechanisms of action, summarizes available quantitative data from separate in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of their signaling pathways and experimental workflows.

Data Presentation: A Comparative Overview

The following tables summarize the neuroprotective effects of this compound and Ganaxolone based on available data from independent studies. It is crucial to note that these values are not from direct comparative experiments and should be interpreted with caution.

Compound Mechanism of Action In Vitro Model Assay Endpoint Measured Observed Effect Citation
This compound GABA-A and GABA-B receptor agonistRat Cortical NeuronsGlutamate ExcitotoxicityNeuronal ViabilityAttenuated glutamate-induced cell death[5]
Rat Hippocampal SlicesOxygen-Glucose Deprivation (OGD)Neuronal DamageReduced OGD-induced neuronal injury
Ganaxolone Positive Allosteric Modulator of GABA-A ReceptorsHuman Neuroblastoma Cells (SH-SY5Y)Oxidative StressCell Viability (MTT Assay)Protected against MPP+-induced neurotoxicity
Primary Mouse Cortical NeuronsOxygen-Glucose Deprivation (OGD)Cell Death (LDH Assay)Reduced OGD-induced cytotoxicity
Neuronal Cell CulturesApoptosis InductionCaspase-3 Activity, Bax/Bcl-2 RatioExerted anti-apoptotic actions
Compound In Vivo Model Assay Endpoint Measured Observed Effect Citation
This compound Rat Model of Epilepsy (Kindling)Seizure Severity and DurationNeurodegenerationAttenuated seizure-induced neuronal damage
Ganaxolone Mouse Model of Hypoxic-Ischemic EncephalopathyHistological AnalysisInfarct VolumeReduced brain injury
Angelman Syndrome Mouse ModelBehavioral and Electrophysiological AnalysesNeuronal FunctionAmeliorated behavioral deficits and reduced seizures

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of a compound.

  • Cell Culture: Primary cortical neurons are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • OGD Induction:

    • Replace the culture medium with a glucose-free DMEM/F12 medium.

    • Place the culture plates in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 60-120 minutes) to induce oxygen and glucose deprivation.

    • For reoxygenation, replace the OGD medium with the original culture medium and return the plates to a normoxic incubator (95% air, 5% CO2).

  • Drug Treatment: The test compound (e.g., this compound or Ganaxolone) is typically added to the culture medium before, during, or after the OGD period at various concentrations.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): After a set recovery period (e.g., 24 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically.

    • Cell Death (LDH Assay): Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a colorimetric assay. Increased LDH levels indicate greater cell death.

In Vitro Neuroprotection Assay: Glutamate Excitotoxicity

This protocol assesses a compound's ability to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured as described above.

  • Induction of Excitotoxicity:

    • Expose the cultured neurons to a high concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).

  • Drug Treatment: The test compound is added to the culture medium prior to or concurrently with the glutamate exposure.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): As described in the OGD protocol.

    • Apoptosis Assays:

      • Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.

      • Bax/Bcl-2 Ratio (Western Blot): The protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are determined by Western blotting. A decrease in the Bax/Bcl-2 ratio indicates an anti-apoptotic effect.

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Mechanism

This compound exerts its neuroprotective effects primarily through its agonistic activity at both GABA-A and GABA-B receptors. This dual action enhances inhibitory neurotransmission, which can counteract the excessive neuronal excitation that leads to cell death in various neurological conditions.

Progabide_Mechanism This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Agonist GABA_B GABA-B Receptor This compound->GABA_B Agonist Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Calcium_Influx Reduced Ca2+ Influx GABA_B->Calcium_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Calcium_Influx->Reduced_Excitability

This compound's dual agonism on GABA-A and GABA-B receptors leads to neuroprotection.

Ganaxolone's Neuroprotective Mechanism

Ganaxolone, a synthetic analog of the neurosteroid allopregnanolone, acts as a positive allosteric modulator of GABA-A receptors. This enhances the inhibitory effects of GABA, leading to reduced neuronal hyperexcitability and subsequent neuroprotection. Evidence also suggests an anti-apoptotic role.

Ganaxolone_Mechanism Ganaxolone Ganaxolone GABA_A GABA-A Receptor Ganaxolone->GABA_A Positive Allosteric Modulator Anti_Apoptosis Anti-Apoptotic Pathways Ganaxolone->Anti_Apoptosis Enhanced_Inhibition Enhanced GABAergic Inhibition GABA_A->Enhanced_Inhibition GABA GABA GABA->GABA_A Reduced_Excitability Reduced Neuronal Excitability Enhanced_Inhibition->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Anti_Apoptosis->Neuroprotection

Ganaxolone enhances GABA-A receptor function to provide neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Screening

The following diagram illustrates a typical workflow for screening compounds for neuroprotective activity in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_insult Induction of Neuronal Injury cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection Cell_Culture Neuronal Cell Culture (Primary or Cell Line) OGD Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Excitotoxicity Glutamate Excitotoxicity Cell_Culture->Excitotoxicity Compound_Prep Compound Preparation (this compound, Ganaxolone, etc.) Treatment Compound Treatment (Pre-, Co-, or Post-Insult) Compound_Prep->Treatment OGD->Treatment Excitotoxicity->Treatment Viability Cell Viability Assays (e.g., MTT) Treatment->Viability Cytotoxicity Cytotoxicity Assays (e.g., LDH) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Caspase activity, Bax/Bcl-2) Treatment->Apoptosis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis

A generalized workflow for in vitro neuroprotection screening.

Conclusion

Both this compound and newer compounds like Ganaxolone demonstrate significant neuroprotective potential through their modulation of the GABAergic system. This compound's broad agonism at both GABA-A and GABA-B receptors offers a comprehensive approach to enhancing inhibitory tone. In contrast, Ganaxolone's positive allosteric modulation of GABA-A receptors represents a more targeted mechanism.

The lack of direct comparative studies necessitates further research to definitively benchmark the neuroprotective efficacy of these compounds. Future studies should aim to directly compare this compound, Ganaxolone, and other emerging neuroprotective agents in standardized in vitro and in vivo models of neuronal injury. Such data will be invaluable for guiding the development of next-generation neuroprotective therapeutics.

References

Head-to-head clinical trial design for Progabide and placebo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the head-to-head clinical trial design for Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, in comparison to a placebo. It is intended for researchers, scientists, and drug development professionals interested in the clinical evaluation of GABAergic compounds. This document summarizes quantitative data from key clinical trials, details experimental protocols, and visualizes the signaling pathway and experimental workflows.

Mechanism of Action

This compound is an agonist of both GABA-A and GABA-B receptors, the primary inhibitory neurotransmitter systems in the central nervous system.[1] By mimicking the action of GABA, this compound enhances inhibitory neurotransmission, thereby reducing neuronal excitability.[1] This mechanism of action has been investigated for its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and spasticity.

Data Presentation: Efficacy of this compound in Clinical Trials

The following tables summarize the quantitative outcomes from several double-blind, placebo-controlled clinical trials of this compound across different therapeutic areas.

Table 1: Efficacy of this compound in Severe Epilepsy
Study DesignPatient PopulationTreatment DurationOutcome MeasureThis compound GroupPlacebo Groupp-value
Double-blind, crossover trial[2][3]20 patients with therapy-resistant epilepsy[2]6 weeks per periodGlobal clinical judgment of improvement12/20 patients improved2/20 patients improved< 0.01
Double-blind, crossover trial20 patients with therapy-resistant epilepsy6 weeks per periodReduction in total seizure numberSignificant reductionNo significant change< 0.05
Double-blind, crossover trial15 patients with therapy-resistant epilepsy6 weeks per periodReduction in total seizure numberSignificant reductionNo significant change< 0.01
Double-blind, crossover trial7 patients with partial epilepsy6 weeks per periodReduction in partial seizuresSignificant reductionNo significant change< 0.05
Double-blind, crossover trial6 patients with primary generalized epilepsy6 weeks per periodReduction in generalized seizuresSignificant reductionNo significant change< 0.01
Table 2: Efficacy of this compound in Spasticity
Study DesignPatient PopulationTreatment DurationOutcome MeasureThis compound GroupPlacebo Groupp-value
Double-blind, crossover trial16 patients with spasticity (14 with multiple sclerosis)2 weeks per periodReduction in spastic hypertoniaSignificant reductionNo significant change< 0.01
Double-blind, crossover trial16 patients with spasticity2 weeks per periodSuppression of patellar tendon reflexesSignificant suppressionNo significant change< 0.01
Double-blind, crossover trial16 patients with spasticity2 weeks per periodReduction in frequency of flexor spasmsSignificant reductionNo significant change< 0.05
Double-blind, crossover trial25 patients with spasticity due to multiple sclerosis4 weeks per periodLessened spasticityAssociated with lessened spasticityNot specifiedNot specified
Table 3: Efficacy of this compound in L-Dopa-Induced Dyskinesia
Study DesignPatient PopulationTreatment DurationOutcome MeasureThis compound GroupPlacebo Groupp-value
Double-blind, controlled trial13 parkinsonian patients with L-DOPA-induced dyskinesiaNot specifiedSeverity of dyskinesiaNo changeNot specifiedNot significant
Double-blind, controlled trial13 parkinsonian patients with "on-off" fluctuationsNot specifiedExtension of "on" periodSignificantly extendedNot specifiedSignificant

Experimental Protocols

Double-Blind, Crossover Trial for Severe Epilepsy
  • Objective: To compare the efficacy and safety of this compound as an add-on therapy to standard antiepileptic drugs versus placebo in patients with therapy-resistant epilepsy.

  • Study Design: A double-blind, two-period, crossover trial with randomized treatment assignment.

  • Patient Population: 20 patients aged 7-47 years with therapy-resistant partial, partial with secondary generalization, or generalized seizures.

  • Treatment: Patients received either this compound (approximately 30 mg/kg/day) or a matching placebo as an add-on to their standard antiepileptic drug regimen for 6 weeks. Following a gradual crossover period of 3-4 days, patients were switched to the alternative treatment for another 6 weeks.

  • Efficacy Parameters: Total seizure count, counts of each seizure type, and a global clinical judgment of improvement were recorded at biweekly intervals.

  • Safety Parameters: Adverse effects, brief clinical and neurological examinations, and laboratory tests were monitored. Plasma concentrations of this compound and associated antiepileptic drugs were also measured.

Double-Blind, Crossover Trial for Spasticity
  • Objective: To evaluate the clinical effect of this compound compared to placebo on spasticity.

  • Study Design: A double-blind, crossover trial consisting of two 2-week treatment periods.

  • Patient Population: 16 patients with spasticity in a stationary phase, with a median age of 45.5 years. Fourteen patients had multiple sclerosis and two had hereditary spastic paraplegia.

  • Treatment: Patients received a median daily dosage of 24.3 mg/kg of this compound or a placebo.

  • Outcome Measures: The primary efficacy measures included assessments of spastic hypertonia, tendon reflexes (patellar), and the frequency of flexor spasms. Voluntary power was also registered.

Mandatory Visualization

GABAergic Signaling Pathway

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) GABA_pre GABA Vesicle Synaptic Vesicle GABA_pre->Vesicle GABA_synapse Vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GAT->GABA_pre GABA_synapse->GAT Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B Cl_ion Cl- Influx GABA_A->Cl_ion K_ion K+ Efflux GABA_B->K_ion Ca_channel Ca2+ Channel Inhibition GABA_B->Ca_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization Ca_channel->Hyperpolarization This compound This compound This compound->GABA_A Agonist This compound->GABA_B Agonist

Caption: GABAergic signaling pathway and the action of this compound.

Experimental Workflow: Head-to-Head Clinical Trial

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Blinding cluster_treatment Phase 3: Treatment Periods (Crossover Design) cluster_assessment Phase 4: Data Collection & Analysis Patient_Pool Patient Pool (e.g., Therapy-Resistant Epilepsy) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Eligible_Patients Eligible Patients Informed_Consent->Eligible_Patients Randomization Randomization Eligible_Patients->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Period_1 Treatment Period 1 (e.g., 6 weeks) Group_A->Period_1 This compound Period_2 Treatment Period 2 (e.g., 6 weeks) Group_A->Period_2 Placebo Group_B->Period_1 Placebo Group_B->Period_2 This compound Washout Washout/Crossover (e.g., 3-4 days) Period_1->Washout Data_Collection Efficacy & Safety Data Collection (Biweekly) Period_1->Data_Collection Washout->Period_2 Period_2->Data_Collection Unblinding Unblinding Data_Collection->Unblinding Statistical_Analysis Statistical Analysis Unblinding->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Workflow of a double-blind, placebo-controlled crossover trial.

References

In Vitro Showdown: A Comparative Analysis of Progabide and its Active Metabolite SL 75102

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolism and the activity of resulting metabolites is crucial for preclinical and clinical success. This guide provides an in vitro comparison of the GABAergic agent Progabide and its primary active metabolite, SL 75102, focusing on their interaction with the GABA-A receptor.

This compound, a GABA receptor agonist, undergoes biotransformation to produce its active metabolite, SL 75102.[1] Both compounds are known to readily cross the blood-brain barrier and exhibit a wide range of anticonvulsant activities.[1] This guide delves into their comparative in vitro profiles, presenting available data, outlining key experimental methodologies, and visualizing their mechanism of action.

Quantitative Data Summary

ParameterThis compoundSL 75102Reference Compound
GABA-A Receptor Binding Displaces [3H]GABA, [3H]muscimol, and [3H]isoguvacineDisplaces [3H]GABA, [3H]muscimol, and [3H]isoguvacineGABA
Benzodiazepine Site Interaction No reported effectIncreases [3H]flunitrazepam bindingDiazepam
Relative Agonist Potency -Less potent than GABA (mean relative potency 0.03:1)GABA
Selectivity Weak or no effect on α or β noradrenergic, histamine, muscarinic cholinergic, or glycine receptorsWeak or no effect on α or β noradrenergic, histamine, muscarinic cholinergic, or glycine receptors-

Experimental Protocols

The following section details the methodologies for key in vitro experiments used to characterize the interaction of this compound and SL 75102 with the GABA-A receptor.

Radioligand Binding Assay for GABA-A Receptor

This assay is used to determine the ability of a test compound to displace a radiolabeled ligand that is known to bind to the GABA-A receptor.

1. Membrane Preparation:

  • Rat brains are homogenized in an ice-cold sucrose buffer (0.32 M).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The resulting supernatant is then subjected to high-speed centrifugation to pellet the crude membrane fraction.

  • The pellet is washed multiple times with a Tris-HCl buffer to remove endogenous GABA and other interfering substances.

  • The final membrane preparation is resuspended in a buffer and stored at -80°C until use.

2. Binding Assay:

  • The prepared membranes are incubated with a specific radioligand for the GABA-A receptor, such as [3H]GABA or [3H]muscimol, at a constant concentration.

  • Increasing concentrations of the unlabeled test compounds (this compound or SL 75102) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • The incubation is carried out at 4°C for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_metabolism Metabolism cluster_receptor GABA-A Receptor Interaction This compound This compound SL75102 SL 75102 (Active Metabolite) This compound->SL75102 Biotransformation GABA_A GABA-A Receptor SL75102->GABA_A Binds to agonist site Chloride_Channel Chloride (Cl-) Channel Opening GABA_A->Chloride_Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition

Caption: Metabolic activation of this compound and subsequent GABA-A receptor signaling.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Homogenization 1. Brain Tissue Homogenization Centrifugation1 2. Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 3. High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet Membrane Pellet Centrifugation2->Pellet Wash 4. Washing Steps Pellet->Wash Final_Membranes Final Membrane Preparation Wash->Final_Membranes Incubation 5. Incubation with [3H]Ligand & Competitor Final_Membranes->Incubation Filtration 6. Rapid Filtration Incubation->Filtration Quantification 7. Scintillation Counting Filtration->Quantification

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of the Therapeutic Index: Progabide vs. Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of Progabide, a GABAergic agonist, in comparison to a range of commonly prescribed benzodiazepines. By examining preclinical data on efficacy and toxicity, this document aims to offer an objective assessment to inform further research and drug development in the field of neuroscience.

Executive Summary

This compound, a gamma-aminobutyric acid (GABA) agonist, and benzodiazepines both exert their primary effects through the modulation of the GABA-A receptor, the main inhibitory neurotransmitter system in the central nervous system. While both classes of drugs exhibit anticonvulsant, anxiolytic, and sedative properties, their therapeutic indices—a critical measure of a drug's safety margin—present notable differences. Benzodiazepines are generally characterized by a high therapeutic index, indicating a wide margin between therapeutic and toxic doses. However, the risk of severe central nervous system depression and fatality increases significantly when combined with other depressants like alcohol or opioids.

Quantitative preclinical data for a direct calculation of this compound's therapeutic index is limited in publicly available literature. However, existing toxicological and efficacy studies suggest a complex safety profile that warrants careful consideration. This guide synthesizes the available data to provide a comparative overview.

Quantitative Analysis of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired effect in 50% of the population (ED50). A higher TI indicates a wider margin of safety.

The following table summarizes the available preclinical LD50 and ED50 data for this compound and several benzodiazepines in rodent models. It is important to note that these values can vary depending on the animal species, strain, route of administration, and the specific experimental model used.

CompoundAnimal ModelRouteLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound RatOral~806.7Not AvailableNot Available
Diazepam MouseIV49 - 2750.10 - 0.24350 - 1146
RatOral1200Not AvailableNot Available
Alprazolam RatOral331 - 2171Not AvailableNot Available
MouseOral812Not AvailableNot Available
Lorazepam MouseOral18500.07 (anti-PTZ)~26,429
RatOral>5000Not AvailableNot Available
Clonazepam MouseOral2000Not AvailableNot Available
MouseIP13,300Not AvailableNot Available

Note: The LD50 for this compound was converted from the provided value of 2.4097 mol/kg using a molecular weight of 334.77 g/mol . ED50 values for benzodiazepines are often specific to the experimental model (e.g., anti-pentylenetetrazol [PTZ] activity). The absence of data is indicated by "Not Available."

Experimental Protocols

Determination of Acute Toxicity (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following outlines a general protocol for its determination in rodents, based on established methodologies like the Lorke method or the Up-and-Down Procedure (UDP).

Objective: To determine the dose of a substance that is lethal to 50% of the test animal population.

Animals: Healthy, young adult rodents (e.g., Wistar rats or CD-1 mice), nulliparous and non-pregnant females, or males. Animals are acclimated to laboratory conditions for at least 5 days prior to dosing.

Procedure:

  • Preliminary "Sighting" Study: A small number of animals are administered widely spaced doses of the test substance to identify a dose range that causes mortality.

  • Definitive Study:

    • Phase 1 (Dose-Ranging): Animals are dosed one at a time at 48-hour intervals. The dosing for the next animal is adjusted up or down by a fixed factor depending on the outcome (survival or death) for the previous animal.

    • Phase 2 (Main Study): Once the approximate lethal range is determined, groups of animals (typically 5 per group) are administered doses within this range.

  • Administration: The test substance is typically administered orally via gavage. The volume administered is kept constant across different dose levels by varying the concentration of the dosing solution.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Data Analysis: The LD50 is calculated using statistical methods such as probit analysis or the method of Miller and Tainter.

Determination of Anticonvulsant Efficacy (ED50)

The median effective dose (ED50) for an anticonvulsant is the dose required to protect 50% of animals from seizures induced by a chemical convulsant or electrical stimulation.

1. Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

Procedure:

  • Animals (e.g., mice or rats) are administered the test compound at various doses.

  • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • The ED50 is calculated from the dose-response data.

2. Pentylenetetrazol (PTZ) Test: This model is used to identify compounds that are effective against myoclonic and absence seizures.

Procedure:

  • Animals are pre-treated with the test compound.

  • A subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 85 mg/kg) is administered.

  • Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a specified time frame (e.g., 30 minutes).

  • The ED50 is the dose that protects 50% of the animals from the clonic seizure endpoint.

Signaling Pathways and Mechanisms of Action

Both this compound and benzodiazepines exert their effects by enhancing the action of GABA at the GABA-A receptor, a ligand-gated ion channel. However, their specific mechanisms of interaction differ.

GABAA_Receptor_Signaling cluster_Neuron Postsynaptic Neuron cluster_Drugs Drug Action GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds to Orthosteric Site This compound This compound (Agonist) This compound->GABA_A Directly Activates Benzodiazepines Benzodiazepines (Positive Allosteric Modulator) Benzodiazepines->GABA_A Binds to Allosteric Site, Enhances GABA Affinity

GABA-A Receptor Signaling Pathway

This compound: As a direct GABA agonist, this compound and its active metabolites bind to the GABA recognition site on the GABA-A receptor, mimicking the action of endogenous GABA to directly open the chloride channel.[1] It also has agonistic activity at GABA-B receptors.[1]

Benzodiazepines: These drugs act as positive allosteric modulators of the GABA-A receptor. They bind to a distinct site on the receptor, known as the benzodiazepine receptor, which increases the affinity of GABA for its binding site. This, in turn, increases the frequency of chloride channel opening in the presence of GABA, leading to enhanced neuronal inhibition.

Experimental Workflow for Therapeutic Index Evaluation

The determination of a therapeutic index involves a systematic preclinical workflow that assesses both the efficacy and toxicity of a compound.

TI_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment cluster_TI Therapeutic Index Calculation MES Maximal Electroshock (MES) Test ED50_Calc Calculate ED50 MES->ED50_Calc PTZ Pentylenetetrazol (PTZ) Test PTZ->ED50_Calc TI Therapeutic Index (TI) = LD50 / ED50 ED50_Calc->TI Acute_Tox Acute Toxicity Study (e.g., Up-and-Down Procedure) LD50_Calc Calculate LD50 Acute_Tox->LD50_Calc LD50_Calc->TI

Preclinical Therapeutic Index Workflow

Conclusion

Based on the available preclinical data, benzodiazepines generally exhibit a high therapeutic index, making them relatively safe in overdose when taken alone. However, their potential for synergistic toxicity with other CNS depressants is a significant clinical concern.

For this compound, the limited availability of comprehensive preclinical LD50 and ED50 data in directly comparable models makes a precise calculation of its therapeutic index challenging. The available acute toxicity data in rats suggests a moderate level of toxicity. Clinical studies have shown efficacy in some forms of epilepsy, but also a risk of hepatotoxicity. Therefore, while this compound's mechanism as a direct GABA agonist is of scientific interest, its therapeutic window appears to be narrower than that of many benzodiazepines, with a different adverse effect profile that includes organ-specific toxicity.

Further preclinical studies to determine the ED50 of this compound in standardized anticonvulsant models are warranted to enable a more direct and quantitative comparison of its therapeutic index with that of benzodiazepines. This would provide a clearer understanding of its relative safety and potential for further development.

References

Progabide for Epilepsy: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Progabide, a γ-aminobutyric acid (GABA) receptor agonist, has been investigated for its efficacy in the treatment of epilepsy. This guide provides a meta-analysis of available clinical trial data to objectively compare its performance against placebo and other antiepileptic drugs (AEDs). The information is intended to support research, development, and clinical decision-making in the field of epileptology.

Comparative Efficacy and Safety

This compound has been evaluated in several clinical trials, primarily as an add-on therapy for patients with refractory epilepsy. These studies have compared its efficacy and safety against both placebo and other established AEDs.

Quantitative Analysis of Clinical Trials

The following tables summarize the key quantitative data from various clinical studies on this compound.

Table 1: this compound vs. Placebo as Add-on Therapy in Refractory Epilepsy

Study DesignNumber of PatientsThis compound DosageTreatment DurationKey Efficacy OutcomesNotable Adverse Events
Double-blind, cross-over[1]11Avg. 2100 mg/day3 months>50% seizure reduction in 1 patientMild, transient sedative effects in 2 patients
Double-blind, cross-over[2][3]5130-40 mg/day8 weeks6 patients seizure-free (vs. 2 on placebo); ~50% seizure reduction in 18 patients (vs. 8 on placebo)[2]Not specified
Double-blind, cross-over[4]20 (15 completed)19.3-36 mg/kg/day6 weeks per periodSignificant reduction in total seizure number (p<0.01); 88-97% seizure reduction in 6 patientsSomnolence, nausea, vomiting, dysarthria (mild)
Multicenter, double-blind, placebo-controlledNot specifiedNot specifiedNot specifiedNo statistically significant difference in seizure frequency or durationHepatotoxicity in one patient

Table 2: this compound vs. Other Antiepileptic Drugs

Comparison DrugStudy DesignNumber of PatientsKey Efficacy OutcomesNotable Adverse Events
ValproateThree-way single-blind, cross-over (vs. placebo)64This compound was inferior to valproate against all seizure types, particularly tonic-clonic seizures.Elevated hepatic enzymes on this compound.
Phenytoin and CarbamazepineMulticenter, double-blind, placebo-controlled (as co-medication)Not specifiedThis compound was not a potent antiepileptic drug in this population.This compound inhibited phenytoin clearance.

Experimental Protocols

The clinical trials investigating this compound for epilepsy have generally followed established methodologies for antiepileptic drug evaluation. The most common study designs are add-on, double-blind, placebo-controlled, and crossover trials.

Key Methodological Components:
  • Patient Population: Typically, patients with refractory epilepsy, meaning their seizures are not adequately controlled by existing AEDs. Specific seizure types, such as partial and generalized seizures, are often targeted.

  • Study Design:

    • Add-on Therapy: this compound or a placebo is added to the patient's current antiepileptic drug regimen.

    • Double-Blind: Neither the patients nor the investigators know who is receiving the active drug and who is receiving the placebo to prevent bias.

    • Crossover: Patients receive both this compound and placebo at different times during the trial, allowing for within-patient comparison. A washout period between treatments is included to minimize carryover effects.

  • Efficacy Endpoints: The primary measure of efficacy is typically the reduction in seizure frequency, often defined as the percentage of patients achieving a 50% or greater reduction in seizures (responder rate). Seizure-free rates are also a key outcome.

  • Safety and Tolerability Assessment: This involves monitoring and recording all adverse events, with particular attention to known side effects such as drowsiness, dizziness, and gastrointestinal issues. Liver function tests are also critical due to observed elevations in liver enzymes.

Visualizing the Science

This compound's Mechanism of Action

This compound functions as a GABA receptor agonist, targeting both GABA-A and GABA-B receptors. This dual action enhances the inhibitory effects of GABA in the brain, which helps to control the excessive neuronal firing that leads to seizures.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Progabide_B This compound GABAB_R GABAB Receptor Progabide_B->GABAB_R Activates Ca_Channel Ca²⁺ Channel GABAB_R->Ca_Channel Inhibits Release Reduced Excitatory Neurotransmitter Release Ca_Channel->Release Leads to Progabide_A This compound GABAA_R GABAA Receptor Progabide_A->GABAA_R Activates Cl_Channel Cl⁻ Channel GABAA_R->Cl_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_Channel->Hyperpolarization Causes

Caption: this compound's dual agonistic action on GABA-A and GABA-B receptors.

Generalized Experimental Workflow for an Add-on Clinical Trial

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled, add-on clinical trial for an antiepileptic drug like this compound.

Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Refractory Epilepsy) Baseline Baseline Period (Seizure Frequency Monitoring) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment_A Group A: This compound (Add-on) Randomization->Treatment_A Arm 1 Treatment_B Group B: Placebo (Add-on) Randomization->Treatment_B Arm 2 Washout Washout Period Treatment_A->Washout Treatment_B->Washout Crossover_A Group A: Placebo (Add-on) Washout->Crossover_A Arm 1 Crossover_B Group B: This compound (Add-on) Washout->Crossover_B Arm 2 Analysis Data Analysis (Efficacy and Safety) Crossover_A->Analysis Crossover_B->Analysis

Caption: A typical crossover design for a this compound clinical trial.

References

Safety Operating Guide

Navigating the Disposal of Progabide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of progabide, a GABA receptor agonist used in epilepsy research.

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), a conservative approach to its disposal is recommended due to its pharmacological activity and potential for liver toxicity.[1] Treating this compound as a potentially hazardous, non-controlled pharmaceutical waste ensures the safety of personnel and the protection of the environment.

Step-by-Step Disposal Protocol for this compound

Researchers must adhere to the following procedures for the proper disposal of this compound from a laboratory setting. These steps are aligned with general best practices for chemical waste management in research environments.

  • Segregation: Immediately segregate waste this compound from other waste streams. It should be collected in a designated, compatible, and properly labeled waste container. Do not mix this compound waste with non-hazardous trash or other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a primary container that is chemically resistant and has a secure, leak-proof screw-on cap. Plastic containers are generally preferred for chemical waste.[1]

    • The container must be in good condition, free of cracks or deterioration.

    • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its contents (e.g., "Solid," "Aqueous solution with concentration").

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]

    • The SAA must be a secure, well-ventilated area away from general laboratory traffic.

    • Secondary containment, such as a tray, should be used to capture any potential leaks or spills.

  • Request for Pickup: Once the waste container is full or is no longer being added to, a request for disposal should be submitted to your institution's EHS department or hazardous waste management provider. Do not attempt to dispose of this compound waste through general trash or by pouring it down the drain.[3]

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date it was placed in the waste container. This documentation is crucial for regulatory compliance and waste tracking.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of chemical waste in a laboratory setting.

ParameterGuidelineRegulatory Citation (if applicable)
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste40 CFR § 262.15
SAA Time Limit Up to one year for partially filled containersVaries by institution, based on generator status
pH for Aqueous Waste Drain Disposal Generally between 5.5 and 10.5 (Not recommended for this compound)Local POTW (Publicly Owned Treatment Works) regulations

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps to be taken when disposing of this compound in a laboratory setting.

Progabide_Disposal_Workflow start This compound Waste Generated is_controlled Is it a DEA Controlled Substance? start->is_controlled non_controlled Treat as Non-Controlled Pharmaceutical Waste is_controlled->non_controlled No segregate Segregate from other waste streams non_controlled->segregate containerize Place in a labeled, compatible container (Primary Container) segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) with secondary containment containerize->store request_pickup Request pickup from Environmental Health & Safety (EHS) store->request_pickup documentation Maintain disposal records request_pickup->documentation

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's specific chemical hygiene plan and waste disposal procedures, as well as all applicable federal, state, and local regulations.

References

Essential Safety and Handling Protocols for Progabide

Author: BenchChem Technical Support Team. Date: November 2025

When working with Progabide, a GABA receptor agonist, prioritizing safety through appropriate personal protective equipment (PPE) and handling procedures is paramount to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not available, the following guidelines are based on best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Dispensing (Solid Form) Safety gogglesDouble-layered nitrile glovesLaboratory coatN95 or higher-rated respirator
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatUse within a certified chemical fume hood
In Vitro/In Vivo Administration Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if not aerosolized
Waste Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required

Operational Plan for Safe Handling

Adherence to a strict operational plan is essential for minimizing the risk of exposure to this compound.

Engineering Controls:

  • Ventilation: All procedures involving the handling of solid this compound or the preparation of concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles or vapors.

  • Designated Area: Establish a designated area within the laboratory specifically for handling this compound. This area should be clearly marked, and access should be restricted.

Standard Operating Procedures:

  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. The designated handling area and all equipment should be clean and free of contaminants.

  • Weighing: When weighing solid this compound, use a balance within a fume hood or a ventilated balance safety enclosure. Use disposable weighing papers and utensils to minimize contamination.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. All solution preparation should occur within a fume hood.

  • Administration: During in vitro or in vivo administration, wear appropriate PPE to prevent accidental skin contact or splashing.

  • Decontamination: After each procedure, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and disposable labware, must be segregated from general laboratory waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.

  • Disposal Method: Dispose of this compound waste as hazardous pharmaceutical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines on pharmaceutical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Handling this compound cluster_1 Select PPE start Start Task assess_hazard Assess Hazard (Solid, Liquid, Concentration) start->assess_hazard eye_protection Eye Protection assess_hazard->eye_protection Splash/Aerosol Risk? hand_protection Hand Protection assess_hazard->hand_protection Contact Risk? body_protection Body Protection assess_hazard->body_protection Contamination Risk? respiratory_protection Respiratory Protection assess_hazard->respiratory_protection Inhalation Risk? perform_task Perform Task eye_protection->perform_task hand_protection->perform_task body_protection->perform_task respiratory_protection->perform_task end End Task perform_task->end

Caption: Workflow for selecting appropriate PPE when handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Progabide
Reactant of Route 2
Reactant of Route 2
Progabide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.